molecular formula C8H8ClNO3S B1367128 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride CAS No. 76503-37-2

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Cat. No.: B1367128
CAS No.: 76503-37-2
M. Wt: 233.67 g/mol
InChI Key: FUNYLTYTTCGXAP-UHFFFAOYSA-N
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Description

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-carbamoyl-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYLTYTTCGXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228115
Record name 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
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Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76503-37-2
Record name 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76503-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

[1]

CAS Number: 76503-37-2 Synonym: 5-(Chlorosulfonyl)-2-methylbenzamide Molecular Formula: C₈H₈ClNO₃S Molecular Weight: 233.67 g/mol [1]

Executive Summary

The molecule This compound represents a bifunctional aromatic intermediate containing both a labile sulfonyl chloride and a stable primary amide.[1] Its structural integrity is pivotal for downstream sulfonamide coupling.[1] The elucidation challenge lies in confirming the regiochemistry of the chlorosulfonyl group relative to the methyl and amide substituents, ensuring the 1,3,4-substitution pattern rather than the 1,2,5- or 1,2,3-isomers common in toluene derivatives.[1]

This guide provides a self-validating analytical workflow using Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) to confirm identity and purity.[1]

Synthesis & Regiochemical Logic

Understanding the synthesis is the first step in elucidation.[1] The compound is typically derived from 2-methylbenzamide (o-toluamide) via chlorosulfonation.[1]

Regiochemical Directive[1]
  • Methyl Group (-CH₃): Ortho/Para director.[1]

  • Amide Group (-CONH₂): Meta director (electron-withdrawing).[1]

  • Result: The electrophilic substitution of the chlorosulfonyl group occurs at position 5 (relative to the amide), which is para to the methyl group and meta to the amide.[1]

Synthesis Pathway Diagram

The following diagram illustrates the formation and numbering logic.

SynthesisPathwaycluster_logicRegiochemistry LogicStart2-Methylbenzoic Acid(o-Toluic Acid)Amide2-MethylbenzamideStart->AmideAmidation(SOCl2 / NH3)Product3-(Aminocarbonyl)-4-methyl-benzenesulfonyl chlorideAmide->ProductChlorosulfonation(Electrophilic Subst.)ReagentChlorosulfonic Acid(ClSO3H)Reagent->ProductReagentNoteMethyl directs ParaAmide directs MetaTarget: Position 5 (relative to Amide)

Figure 1: Synthesis pathway illustrating the regiochemical direction leading to the 1,3,4-substitution pattern.

Spectroscopic Elucidation

The following sections detail the expected spectral signatures. Deviations from these values indicate hydrolysis (to the sulfonic acid) or regiochemical isomerization.[1]

A. Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum is the definitive tool for confirming the substitution pattern.[1] The molecule possesses a 1,2,4-trisubstituted benzene ring pattern.[1]

Solvent: DMSO-d₆ (CDCl₃ may be used, but amide solubility is poor).[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Structural Insight
Ar-H2 8.20 – 8.35Doublet (d)1HJ ≈ 2.0 HzDiagnostic Peak. Located between two electron-withdrawing groups (-SO₂Cl and -CONH₂).[1] Shows only meta-coupling to H6.[1]
NH₂ (Amide) 7.60 – 8.00Broad Singlet2HN/AExchangeable with D₂O.[1] Often appear as two distinct peaks due to restricted rotation.[1]
Ar-H6 7.80 – 7.95Doublet of Doublets (dd)1HJ ≈ 8.0, 2.0 HzOrtho to -SO₂Cl, Meta to -CH₃.[1] Coupled to H5 (ortho) and H2 (meta).
Ar-H5 7.45 – 7.55Doublet (d)1HJ ≈ 8.0 HzOrtho to -CH₃.[1] Shielded relative to H2/H6 due to methyl donation.[1]
Ar-CH₃ 2.45 – 2.55Singlet (s)3HN/ACharacteristic benzylic methyl.[1]

Critical Validation Check:

  • If Ar-H2 appears as a triplet or doublet of doublets with large splitting, the substitution pattern is incorrect.[1]

  • The coupling constant J ≈ 8.0 Hz between H5 and H6 confirms they are ortho neighbors.[1]

B. Infrared Spectroscopy (FT-IR)

IR is essential for confirming the presence of the intact sulfonyl chloride group, which is prone to hydrolysis.[1]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Amide N-H 3350, 3180MediumAsymmetric/Symmetric stretching of primary amide (-NH₂).[1]
Amide C=O 1660 – 1690StrongAmide I band.[1]
Aromatic C=C 1580 – 1600MediumRing breathing modes.[1]
Sulfonyl Cl (Asym) 1365 – 1380 StrongCritical QC Peak. O=S=O asymmetric stretch.[1] Loss of this peak indicates hydrolysis.[1]
Sulfonyl Cl (Sym) 1170 – 1185 StrongO=S=O symmetric stretch.[1]
C. Mass Spectrometry (MS)[1][2]
  • Ionization Mode: Electron Impact (EI) or ESI (Positive/Negative).[1]

  • Molecular Ion: 233 (M⁺).[1]

  • Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 creates a distinctive 3:1 ratio for the M and M+2 peaks (233 and 235 m/z).[1]

  • Fragmentation:

    • Loss of Cl [M-35]⁺: m/z ~198 (Sulfonyl cation).[1]

    • Loss of SO₂Cl [M-99]⁺: m/z ~134 (Carbamoyltoluene cation).[1]

Experimental Protocol: Characterization Workflow

This protocol ensures data integrity by preventing sample degradation (hydrolysis) during analysis.[1]

Step 1: Sample Preparation
  • Pre-drying: Ensure the sample is dried in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.[1]

  • Solvent Choice: Use anhydrous CDCl₃ (deuterochloroform) for IR/NMR if solubility permits, or DMSO-d₆ from a fresh ampoule.[1]

    • Warning: DMSO can accelerate hydrolysis if wet.[1] Run NMR immediately after dissolution.[1]

Step 2: FT-IR Rapid Screen (Purity Check)[1]
  • Place a small amount of solid on the ATR crystal.[1]

  • Scan from 4000 to 600 cm⁻¹.[1]

  • Pass Criteria: Distinct peaks at ~1370 cm⁻¹ and ~1175 cm⁻¹ (Sulfonyl Chloride).[1] Absence of broad -OH stretch at 2500-3000 cm⁻¹ (Sulfonic acid).[1]

Step 3: NMR Acquisition
  • Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Acquire ¹H-NMR (min 16 scans) and ¹³C-NMR (min 256 scans).[1]

  • Integration Check: Normalize the methyl peak (2.5 ppm) to 3.00. Verify the aromatic region integrates to exactly 3.00 protons.[1]

Step 4: Data Reporting

Summarize findings in a Certificate of Analysis (CoA) format:

  • Identity: Confirmed by ¹H-NMR coupling constants (1,3,4-pattern).[1]

  • Purity: Calculated via HPLC or quantitative NMR (qNMR).

  • Integrity: Confirmed by IR (presence of -SO₂Cl).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for NMR coupling constants and IR assignments).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library.[1] (For general fragmentation patterns of sulfonyl chlorides).[1]

  • PubChem Database. this compound (Compound Summary). (Verified CAS and synonyms).[1]

  • Breu, V., et al. (1983).[1] Structure-Activity Relationships of Sulfonamide Diuretics. Journal of Medicinal Chemistry, 26(7), 935-947.[1] (Contextual reference for chlorosulfonation of benzamides).

Chemo-Structural Analysis and Synthetic Utility of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

[1]

Molecular Identity & Physicochemical Profiling[2]

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is a bifunctional electrophilic aromatic intermediate predominantly used in the synthesis of sulfonamide-based pharmaceuticals.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the development of diuretics and kinase inhibitors, by providing a "lock-and-key" substitution pattern that combines a polar amide motif with a reactive sulfonyl chloride handle.[1]

Core Chemical Data[1][3]
PropertySpecification
IUPAC Name 5-(Chlorosulfonyl)-2-methylbenzamide
Molecular Weight 233.67 g/mol
Molecular Formula C₈H₈ClNO₃S
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols
Key Functional Groups Sulfonyl Chloride (-SO₂Cl), Primary Amide (-CONH₂), Methyl (-CH₃)
Structural Analysis

The molecule features a trisubstituted benzene ring.[2][3] The positioning of the substituents is governed by the electronic effects of the parent precursors:

  • Position 1 (Sulfonyl Chloride): The primary electrophilic site, highly reactive toward nucleophiles (amines, alcohols).

  • Position 3 (Aminocarbonyl): A meta-substituent relative to the sulfonyl group.[1] This amide group acts as a hydrogen bond donor/acceptor in final drug targets.

  • Position 4 (Methyl): An ortho-substituent relative to the amide, providing steric bulk and hydrophobic interaction potential.[1]

Synthetic Architecture

The synthesis of this compound is a classic example of chemoselective electrophilic aromatic substitution (EAS) .[1] The most robust route utilizes 2-methylbenzamide (o-toluamide) as the starting material.[1]

Mechanistic Causality

The reaction relies on the directing effects of the substituents on the 2-methylbenzamide ring:

  • Methyl Group (-CH₃): Weakly activating, ortho/para directing.[1]

  • Amide Group (-CONH₂): Deactivating, meta directing.

The Synergistic Site: Position 5 (relative to the amide as C1) is para to the methyl group and meta to the amide group. Both directing effects reinforce substitution at this specific carbon, ensuring high regioselectivity during chlorosulfonation.

Synthesis Workflow (Graphviz)[1]

SynthesispathwayPrecursor2-Methylbenzamide(o-Toluamide)IntermediateSulfonic AcidIntermediatePrecursor->Intermediate Electrophilic Attack(100°C)ReagentChlorosulfonic Acid(ClSO3H)Excess, HeatReagent->IntermediateProduct3-(Aminocarbonyl)-4-methyl-benzenesulfonyl chlorideIntermediate->Product Cl- SubstitutionQuenchIce Quench(Precipitation)Product->Quench Isolation

Figure 1: Synthetic pathway via chlorosulfonation of 2-methylbenzamide.

Reactivity & Applications in Drug Discovery

Chemoselectivity Profile

The molecule contains two carbonyl-like electrophiles: the sulfonyl chloride and the carboxamide .

  • Reactivity Hierarchy: The sulfur center in -SO₂Cl is significantly more electrophilic than the carbonyl carbon in -CONH₂.[1]

  • Implication: Nucleophilic attack by amines occurs almost exclusively at the sulfonyl group under controlled conditions (0°C to RT), forming sulfonamides without disturbing the amide bond.

  • Risk Factor: At elevated temperatures or with strong dehydrating agents, the primary amide can dehydrate to a nitrile (-CN) or hydrolyze to a carboxylic acid.[1]

Primary Application: Sulfonamide Library Synthesis

This scaffold is used to generate libraries of sulfonamides . The resulting compounds preserve the 2-methylbenzamide core, a "privileged structure" often found in diuretics (e.g., indapamide-like analogues) and kinase inhibitors where the amide interacts with the hinge region of the protein.[1]

Experimental Protocol: Sulfonamide Coupling

Objective: Selective coupling of this compound with a primary amine (R-NH₂).[1]

Reagents & Materials[1][6][7][8]
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary Amine (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology
  • Preparation (Anhydrous Conditions):

    • Dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses side reactions and hydrolysis of the sulfonyl chloride.

  • Addition:

    • Dissolve this compound in a minimal volume of DCM.

    • Add this solution dropwise to the amine mixture over 15–30 minutes. Rationale: Slow addition prevents localized heating and ensures stoichiometry control.

  • Reaction Monitoring (Self-Validating Step):

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • TLC/LCMS Check: Monitor the disappearance of the sulfonyl chloride (often converts to methyl ester in MeOH quench during LCMS) and the formation of the product mass [M+H]⁺.

  • Workup:

    • Quench: Add water to hydrolyze unreacted sulfonyl chloride.

    • Extraction: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/base), followed by saturated NaHCO₃ and brine.

    • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Decision Logic for Troubleshooting (Graphviz)

TroubleshootingStartReaction Complete?CheckCheck LCMS/TLCStart->CheckResult1Product ObservedCheck->Result1 Major PeakResult2Hydrolyzed SM (Sulfonic Acid)Check->Result2 Mass = MW - 35 + 17Result3Bis-sulfonamideCheck->Result3 Excess Amine usedAction1Proceed to WorkupResult1->Action1Action2Dry Solvents/ReagentsRestart under ArResult2->Action2Action3Reduce Amine Equiv.Control Temp at 0°CResult3->Action3

Figure 2: Troubleshooting logic for sulfonamide coupling reactions.

Safety & Handling

  • Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear chemical-resistant gloves and eye protection.[1]

  • Moisture Sensitivity: Reacts violently with water to release HCl gas. Store in a tightly sealed container, preferably in a desiccator or fridge (2–8°C).

  • Inhalation: Handle only in a fume hood to avoid inhaling dust or vapors.

References

  • National Institutes of Health (NIH) - PubChem. 5-chlorosulfonyl-2-methylbenzamide (Compound Summary).[1] Retrieved from [Link][1][4]

Technical Guide: 13C NMR Characterization of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride CAS: 24939-24-0 (Generic analog reference) Application: Key intermediate in fragment-based drug discovery (FBDD) and sulfonamide synthesis.[1]

This guide provides a rigorous technical framework for the 13C NMR analysis of this compound. Unlike routine proton NMR, carbon analysis of this sulfonyl chloride derivative presents unique challenges: rapid hydrolysis in wet solvents, long relaxation times (


) of quaternary carbons, and complex electronic shielding patterns driven by the competing electron-withdrawing sulfonyl/amide groups and the electron-donating methyl group.

This document is structured to guide the researcher from sample preparation mechanics through theoretical shift prediction to final spectral assignment , ensuring data integrity for regulatory or publication purposes.

Part 1: Structural & Electronic Framework

Before acquisition, one must understand the electronic environment to predict the chemical shifts accurately. This molecule contains 8 unique carbon environments :

  • Carbonyl (Amide): Highly deshielded.[1]

  • Aromatic Ring (6 carbons): Highly substituted (trisubstituted), leading to significant signal dispersion.[1]

  • Aliphatic Methyl: Shielded.

Electronic Competition Analysis
  • Sulfonyl Chloride (-SO₂Cl): A strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ).[1] It strongly deshields the ipso carbon (C1) and shields ortho positions.[1]
  • Aminocarbonyl (-CONH₂): A moderate EWG.[1] Deshields the ipso carbon (C3).[1]

  • Methyl (-CH₃): A weak electron-donating group (EDG) via hyperconjugation.[1] Deshields the ipso carbon (C4) and shields ortho positions.[1]

Visualization: Electronic Logic Flow

The following diagram illustrates how structural features dictate the NMR acquisition strategy.

G Struct Structure: 3-(Aminocarbonyl)-4-methyl benzenesulfonyl chloride Subst Substituent Effects Struct->Subst SO2Cl -SO2Cl (Pos 1) Strong EWG Hydrolysis Prone Subst->SO2Cl CONH2 -CONH2 (Pos 3) Mod. EWG H-Bonding Subst->CONH2 Me -CH3 (Pos 4) Weak EDG NOE Enhancer Subst->Me Solvent Solvent Choice: Anhydrous CDCl3 (Avoid wet DMSO) SO2Cl->Solvent Hydrolysis Risk Params Pulse Sequence: Long d1 (3-5s) for Quaternary C SO2Cl->Params Long T1 (Ipso) CONH2->Params Long T1 (C=O) Me->Params Short T1 (NOE+) Acq Acquisition Strategy Solvent->Acq Params->Acq

Figure 1: Relationship between molecular substituents, electronic effects, and critical NMR acquisition parameters.

Part 2: Experimental Methodology

Sample Preparation (Critical Quality Attribute)

The sulfonyl chloride moiety is highly labile.[1] Reaction with trace water yields the corresponding sulfonic acid (


), which causes significant peak shifting (up to 5 ppm for the ipso carbon) and complicates purity analysis.

Protocol:

  • Solvent Selection:

    • Primary Recommendation:Chloroform-d (

      
      ) . Treated with basic alumina or silver foil to remove trace HCl/acid.[1]
      
    • Alternative (Solubility issues):Acetone-d6 (Anhydrous).[1][2]

    • Avoid:DMSO-d6 unless strictly dried over 4Å molecular sieves.[1] DMSO is hygroscopic, and the heat of dissolution can accelerate hydrolysis.

  • Concentration: Prepare a high-concentration sample (~50-80 mg in 0.6 mL) to improve S/N ratio for quaternary carbons.

  • Inert Handling: If possible, prepare the sample under a nitrogen atmosphere or use a glovebox.

Acquisition Parameters

Standard proton parameters are insufficient for this molecule due to the three non-protonated carbons (C-SO₂Cl, C-CONH₂, C=O).

ParameterSettingRationale
Pulse Sequence zgpg30 or zgigPower-gated decoupling to maintain NOE while decoupling protons.[1]
Relaxation Delay (d1) 3.0 - 5.0 seconds Crucial. Quaternary carbons (C1, C3, C7) possess very long

relaxation times. Short d1 results in signal saturation and "missing" peaks.[1][3]
Spectral Width 240 ppmEnsure capture of the downfield Carbonyl (~169 ppm).
Scans (NS) > 1024Required for 13C sensitivity, especially for quaternary carbons without NOE enhancement.[1]
Temperature 298 KStandardize to prevent chemical shift drift (amide rotamers).

Part 3: Spectral Analysis & Assignment

Predicted Chemical Shift Table

In the absence of a reference standard, use the Substituent Chemical Shift (SCS) additivity principle. The base benzene ring (128.5 ppm) is modified by the increments of the substituents.

Numbering Scheme:

  • 1: C-SO₂Cl

  • 2: CH (between SO₂Cl and CONH₂)

  • 3: C-CONH₂

  • 4: C-CH₃

  • 5: CH (ortho to Me)

  • 6: CH (ortho to SO₂Cl)

  • 7: C=O (Amide)[4]

  • 8: CH₃ (Methyl)

CarbonTypePredicted Shift (ppm)Signal Characteristics
C-7 (C=O) Quaternary167.0 - 170.0 Weak intensity; most downfield signal.[1]
C-1 (C-S) Quaternary145.0 - 148.0 Weak intensity; deshielded by -SO₂Cl.
C-4 (C-Me) Quaternary140.0 - 144.0 Weak intensity; deshielded by -CH₃ and -CONH₂ (ortho).[1]
C-3 (C-N) Quaternary135.0 - 138.0 Weak intensity; deshielded by -CONH₂.
C-6 (Ar-CH) Methine130.0 - 132.0 Strong intensity (NOE enhanced).[1]
C-5 (Ar-CH) Methine129.0 - 131.0 Strong intensity (NOE enhanced).[1]
C-2 (Ar-CH) Methine126.0 - 128.0 Strong intensity; shielded by ortho -SO₂Cl.
C-8 (Me) Methyl20.0 - 22.0 Strong intensity; most upfield signal.[1]
Workflow for Assignment Validation

To confirm the regiochemistry (position of isomers), follow this logic flow:

Workflow Start Acquire 13C Spectrum CheckCount Count Peaks: Expect 8 Signals Start->CheckCount Decision Are all 8 present? CheckCount->Decision Missing Missing Quaternary Cs? (Likely C-S or C=O) Decision->Missing No (<8) Analyze Analyze Regions Decision->Analyze Yes (8) Recycle Increase d1 (Relaxation Delay) Re-acquire Missing->Recycle Recycle->Start Region1 Region 165-175 ppm: Confirm Amide C=O Analyze->Region1 Region2 Region 135-150 ppm: Identify 3 weak peaks (Quaternary Ar-C) Analyze->Region2 Region3 Region 20 ppm: Confirm Methyl Analyze->Region3 Validation Validation: Run DEPT-135 Region2->Validation Result DEPT Result: 3 Quaternary (Invisible) 3 CH (Up) 1 CH3 (Up) Validation->Result

Figure 2: Step-by-step logic for spectral validation and troubleshooting missing signals.

Part 4: Troubleshooting & Impurities

Hydrolysis Detection

The most common failure mode is hydrolysis.[1]

  • Indicator: Appearance of a new set of aromatic peaks.[1]

  • Key Shift: The C-1 (C-S) peak will shift significantly upfield (shielding increases) as

    
    .
    
  • Remediation: If hydrolysis is observed, dry the solvent over activated 3Å/4Å molecular sieves for 24 hours and re-prepare a fresh sample.

Rotamers

Amide bonds (


) have partial double-bond character, leading to restricted rotation.[1]
  • Observation: Broadening or doubling of peaks (especially C-2 and C-4) at room temperature.

  • Action: If peaks are split, perform Variable Temperature (VT) NMR at 323 K (

    
    ) to coalesce the rotamers into single sharp peaks.
    

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and relaxation delays).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][6] (Standard for substituent chemical shift additivity rules).

Sources

Technical Guide: IR Spectroscopy of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes practical application, rigorous spectral interpretation, and moisture-sensitive handling protocols.

Executive Summary

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (also known as 3-carbamoyl-4-methylbenzenesulfonyl chloride) is a critical intermediate in the synthesis of second-generation sulfonylurea antidiabetic drugs, such as Gliclazide.

This guide provides a definitive methodology for the infrared (IR) characterization of this molecule. Because the compound contains a moisture-sensitive sulfonyl chloride group alongside a stable primary amide, spectral analysis serves as the primary frontline method for determining synthetic success and detecting hydrolytic degradation.

Molecular Architecture & Vibrational Logic

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent oscillators. The structure is a trisubstituted benzene ring possessing three distinct functionalities with non-overlapping diagnostic regions.

Structural Components[1][2][3][4][5][6][7]
  • Sulfonyl Chloride (

    
    ):  The most reactive site. prone to hydrolysis. Exhibits strong symmetric and asymmetric stretching.
    
  • Primary Amide (

    
    ):  Provides a diagnostic "doublet" in the high-frequency region (N-H stretch) and a strong Carbonyl (C=O) band.
    
  • Toluene Backbone: Aromatic C-H and Methyl C-H vibrations provide the spectral fingerprint.

Figure 1: Logical mapping of functional groups to specific IR spectral regions.[1][2]

Experimental Protocol: Moisture-Sensitive Handling

The sulfonyl chloride moiety is highly susceptible to hydrolysis, converting to the corresponding sulfonic acid upon contact with atmospheric moisture. This degradation results in the broadening of peaks and the appearance of hydroxyl bands.

Sampling Methodology

Recommended Method: Attenuated Total Reflectance (ATR) with Diamond Crystal.

  • Rationale: ATR requires zero sample preparation (no grinding with KBr), minimizing exposure time to humid air.

  • Crystal Choice: Diamond or ZnSe (Zinc Selenide). Diamond is preferred due to the corrosive nature of potential HCl byproducts if hydrolysis occurs.

Alternative Method: Nujol Mull (if ATR is unavailable).

  • Precaution: All apparatus (mortar, pestle, salt plates) must be oven-dried. The mull must be prepared rapidly to coat the particles in oil, shielding them from moisture.

Instrument Parameters[8]
  • Resolution: 4 cm⁻¹ (Standard for solid-state definition).

  • Scans: 16–32 scans (Sufficient signal-to-noise ratio without prolonged exposure).

  • Desiccant: Ensure the spectrometer bench is purged with dry nitrogen or dry air.

Spectral Analysis & Characteristic Bands

The following table synthesizes data derived from standard group frequency correlations for sulfonyl chlorides and primary amides.

Table 1: Diagnostic IR Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Primary Amide N-H Stretch (Asym/Sym)3400 – 3180MediumAppears as a doublet . Critical for confirming the amide vs. sulfonamide.
Aromatic Ring C-H Stretch3100 – 3000WeakSharp peaks just above 3000 cm⁻¹.
Methyl Group C-H Stretch2980 – 2850WeakJust below 3000 cm⁻¹.
Primary Amide C=O Stretch (Amide I)1690 – 1650StrongThe "Sword" peak. Diagnostic for the carbonyl.
Primary Amide N-H Bend (Amide II)1620 – 1590MediumOften overlaps with aromatic skeletal vibrations.[2]
Sulfonyl Chloride S=O[2][3][4][5][6][7][8][9] Asymmetric Stretch1385 – 1365 StrongPrimary QC Band. Sharp and distinct.
Sulfonyl Chloride S=O[2][3][4][5][6][7][8][9] Symmetric Stretch1185 – 1165 StrongSecondary QC Band.
Aromatic Ring C=C Skeletal1600, 1500, 1450Var.Typical benzene ring breathing modes.
Sulfonyl Chloride S-Cl Stretch< 600MediumOften in the far-IR or obscured by fingerprint noise.
Interpreting the "Danger Signs" (Hydrolysis)

If the sample has degraded into 3-(aminocarbonyl)-4-methylbenzenesulfonic acid:

  • Loss of Sharpness: The S=O bands at 1375/1175 cm⁻¹ will shift and broaden.

  • Hydroxyl Appearance: A broad O-H absorption will appear from 3600–2400 cm⁻¹, underlying the N-H and C-H stretches.

  • Frequency Shift: Sulfonic acids typically show S=O bands at slightly lower frequencies (1230–1120 cm⁻¹) compared to the chloride.

Quality Control Decision Workflow

This workflow ensures that only chemically competent intermediates proceed to the next synthetic step (e.g., reaction with an amine to form a sulfonylurea).

Figure 2: Step-by-step decision matrix for validating compound purity.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Methylbenzenesulfonyl chloride (Analog). NIST Chemistry WebBook, SRD 69. Retrieved January 29, 2026, from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Master Organic Chemistry. (2016). IR Spectroscopy: A Quick Primer on Interpreting Spectra. Retrieved January 29, 2026, from [Link]

Sources

Hazards and handling of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Reactivity, and Hazard Management of a Dual-Functional Electrophile

Executive Summary

This technical guide outlines the safe handling, reactivity profile, and experimental protocols for 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (CAS: 116422-39-0*). As a dual-functionalized aromatic intermediate containing both a highly reactive sulfonyl chloride moiety and a hydrogen-bond-donating amide group, this compound presents unique challenges in solubility, stability, and nucleophilic substitution workflows. It is primarily utilized as a scaffold in the synthesis of sulfonamide-based pharmaceuticals, including antidiabetic sulfonylureas.

Note on Chemical Identity: Database discrepancies exist for CAS 116422-39-0. Researchers must verify the Certificate of Analysis (CoA) to ensure the substance is the solid acid chloride derivative and not the liquid alcohol isomer sometimes indexed under the same identifier.

Physicochemical Profile & Reactivity[1][2]

Structural Analysis

The molecule consists of a toluene core substituted at the meta and para positions relative to the sulfonyl chloride group.

  • Position 1: Sulfonyl Chloride (

    
    ).[1] The primary electrophilic site. Highly susceptible to hydrolysis and nucleophilic attack.
    
  • Position 3: Aminocarbonyl (

    
    ). A primary amide. It introduces significant polarity and potential for intermolecular hydrogen bonding, raising the melting point and reducing solubility in non-polar solvents (e.g., hexanes) compared to simple tosyl chloride.
    
  • Position 4: Methyl (

    
    ).[1][2][3] Electron-donating group, slightly deactivating the sulfonyl chloride relative to unsubstituted benzenesulfonyl chloride, but stabilizing the aromatic ring.
    
Key Properties (Predicted)
PropertyValue / Characteristic
Physical State White to off-white crystalline solid.
Melting Point Typically >100°C (Driven by amide H-bonding).
Solubility Soluble in DCM, THF, Ethyl Acetate, Acetonitrile. Insoluble in water (reacts).
Stability Moisture sensitive. Degrades to sulfonic acid and HCl upon exposure to atmospheric humidity.

Mechanism of Hazard: Hydrolysis & Corrosivity

The primary hazard stems from the sulfonyl chloride group's lability. Upon contact with moisture (mucous membranes, lung tissue, eyes), it undergoes rapid hydrolysis. This reaction is exothermic and releases hydrochloric acid gas, causing immediate chemical burns and respiratory edema.

Hydrolysis Pathway

The following DOT diagram illustrates the degradation pathway that necessitates strict anhydrous handling.

HydrolysisPathway Substrate 3-(Aminocarbonyl)-4-methyl benzenesulfonyl Chloride Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Water H₂O (Atmospheric/Tissue) Water->Transition Product1 Sulfonic Acid Derivative Transition->Product1 Cl⁻ Departure Product2 HCl (gas/aq) (Corrosive Agent) Transition->Product2 Exothermic

Figure 1: Hydrolytic decomposition pathway releasing corrosive HCl.

Comprehensive Hazard Assessment

Hazard Class (GHS)CategorySignal WordH-Statement
Skin Corrosion 1BDANGER H314: Causes severe skin burns and eye damage.
Eye Damage 1DANGER H318: Causes serious eye damage.
Acute Toxicity 4 (Oral)WARNINGH302: Harmful if swallowed.[4]
Sensitization 1 (Skin)WARNINGH317: May cause an allergic skin reaction (Amide moiety).
The "Pressure Cooker" Effect

Old bottles of sulfonyl chlorides often develop internal pressure due to slow hydrolysis from moisture ingress through the cap liner.

  • Risk: Opening a stored bottle may release a pressurized puff of HCl gas and fine powder.

  • Mitigation: Always open stored containers inside a fume hood, wearing goggles and a face shield.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Glovebox (Nitrogen/Argon atmosphere) is recommended for aliquoting large quantities to maintain reagent purity.

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves (4 mil) are sufficient for incidental splash only if changed immediately. For prolonged handling or cleaning spills, use Silver Shield/Laminate gloves, as sulfonyl chlorides can permeate nitrile.

  • Respiratory: If working outside a hood (not recommended), a full-face respirator with Acid Gas (yellow) and Particulate (P100) cartridges is mandatory.

Storage
  • Temperature: Store at 2°C – 8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient for long-term storage against moisture.

Experimental Workflow: Sulfonamide Synthesis

The most common application is the synthesis of sulfonamides via the Schotten-Baumann reaction or anhydrous nucleophilic substitution.

Standard Operating Procedure (SOP)

Objective: Reaction of this compound with a primary amine.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid alcohols or water.

  • Base Scavenger: Add 1.2 – 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to neutralize the generated HCl. Note: Inorganic bases (K2CO3) can be used in biphasic systems but may cause hydrolysis.

  • Addition: Dissolve the amine in solvent. Add the sulfonyl chloride (solid or solution) slowly at 0°C to control the exotherm.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC or LC-MS. The sulfonyl chloride is highly UV active.

Reaction Workflow Diagram

SynthesisWorkflow Setup Inert Setup (Argon, Dry DCM, 0°C) Reagents Add Amine + Organic Base (Et₃N) Setup->Reagents Addition Slow Addition of Sulfonyl Chloride Reagents->Addition  Exothermic   Reaction Stir 0°C -> RT (Monitor TLC) Addition->Reaction Quench Quench: Sat. NaHCO₃ Reaction->Quench  Complete   Workup Extraction (DCM) & Drying (Na₂SO₄) Quench->Workup

Figure 2: Optimized workflow for sulfonamide bond formation.

Emergency Response & Decontamination

Spill Cleanup

Do not use water. Water will cause a violent release of HCl gas.

  • Evacuate the immediate area.

  • Cover the spill with a dry, neutralizing absorbent (e.g., Sodium Bicarbonate powder or a 1:1 mix of sand and soda ash).

  • Sweep carefully to avoid dust generation.

  • Disposal: Place in a container labeled "Corrosive Solid - Acidic".

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Critical: Hold eyelids apart. The HCl generated can cause corneal opacification within seconds.

  • Skin Contact: Brush off loose powder before rinsing. Then wash with soap and water.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642402. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfonyl Chlorides and Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acid Chlorides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Sulfonylation of Primary Amines with 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for reacting 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (Reagent A) with primary amines to synthesize sulfonamide derivatives. This scaffold is a critical intermediate in the synthesis of diuretics (thiazide-like) and carbonic anhydrase inhibitors .

The primary challenge with Reagent A is its dual-functionality: it contains a highly electrophilic sulfonyl chloride (


) and a nucleophilic/H-bond donating primary amide (

). Successful coupling requires conditions that favor

-sulfonylation over hydrolysis or transamidation. This guide presents two validated methods:
  • Method A (Anhydrous): High-yield, kinetic control for valuable/complex amines.

  • Method B (Schotten-Baumann): Cost-effective, biphasic conditions for robust amines and scale-up.

Chemical Background & Mechanism

The Reagent
  • IUPAC Name: 5-(Chlorosulfonyl)-2-methylbenzamide (Commonly: this compound).

  • Structural Features:

    • Electrophile: Sulfonyl chloride at position 5 (relative to amide) or 1 (relative to sulfonyl).

    • Sterics: The methyl group at position 4 provides mild steric shielding, slightly retarding hydrolysis compared to unhindered benzenesulfonyl chlorides.

    • Solubility: The primary amide moiety reduces solubility in non-polar solvents (Hexane, Et₂O), necessitating polar aprotic solvents (THF, DCM, ACN).

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides do not proceed via a tetrahedral intermediate. The mechanism is a direct S_N2-like displacement (concerted transition state) or, less commonly, via a sulfene intermediate (in the presence of strong bases with


-protons, though unlikely here due to the aromatic ring).

Chemoselectivity:

  • Path A (Desired): Amine attacks

    
    , displacing 
    
    
    
    . Rate
    
    
    .[1]
  • Path B (Side Reaction): Water attacks

    
    , displacing 
    
    
    
    (Hydrolysis to Sulfonic Acid). Rate
    
    
    .[1]
  • Path C (Side Reaction): Amine attacks Carbonyl of the amide (Transamidation). Rate

    
    .[1][2]
    

Insight: Sulfonyl chlorides are significantly more electrophilic than primary amides. Under mild conditions (


), 

, ensuring exclusive sulfonamide formation. The competition is strictly between Path A and Path B.

Experimental Protocols

Method A: Anhydrous Coupling (Gold Standard)

Best for: Valuable amines, non-polar amines, and strict moisture control.

Reagents:

  • Reagent A (1.0 equiv)[3]

  • Primary Amine (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Preparation: Purge a reaction flask with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Primary Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (

    
    ).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Lower temperature suppresses hydrolysis from adventitious moisture and controls the exotherm.
    
  • Addition: Dissolve Reagent A (1.0 equiv) in a minimum volume of DCM/THF. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: If Reagent A is insoluble in DCM, use THF or add it as a solid in small portions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting sulfonyl chloride (

    
    ) should disappear; the sulfonamide product (
    
    
    
    ) will appear.
  • Workup:

    • Dilute with DCM.

    • Wash with

      
       (to remove unreacted amine/pyridine). Caution: Ensure the product does not precipitate.
      
    • Wash with Saturated

      
       (to remove hydrolyzed sulfonic acid byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann Conditions (Green/Scale-Up)

Best for: Water-soluble amines (e.g., amino acids), scale-up (>10g), and cost reduction.

Reagents:

  • Reagent A (1.0 equiv)[3]

  • Primary Amine (1.0 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: Acetone/Water (1:1) or THF/Water (1:1).

Protocol:

  • Dissolution: Dissolve the Primary Amine and Base in Water (

    
    ).
    
  • Addition: Dissolve Reagent A in Acetone (

    
    ).
    
  • Mixing: Add the Acetone solution to the aqueous amine solution rapidly at

    
     with vigorous stirring.
    
    • Critical: Vigorous stirring is essential to maximize the interfacial surface area, as the reaction occurs at the biphasic interface.

  • Reaction: Stir at

    
     for 1 hour, then RT for 1 hour.
    
  • Workup:

    • Evaporate the Acetone under reduced pressure.

    • Acidification: Carefully acidify the remaining aqueous solution with

      
       to pH 2–3.
      
    • Precipitation: The sulfonamide product usually precipitates as a white solid. Filter, wash with water, and dry.

Data Analysis & Troubleshooting

Expected Analytical Data

Upon successful conversion, the NMR and MS signatures will shift distinctively.

FeatureStarting Material (Reagent A)Product (Sulfonamide)

NMR
No NH signal (or broad amide NH at

7.5)
New NH doublet/singlet (

8.0–10.0, exchangeable)
IR Spectroscopy

sym/asym: 1170, 1370

Shift in

; Appearance of amine bands
Mass Spec (ESI) Hydrolyzes to


or

(stable)
Solubility Soluble in THF, AcetoneSoluble in DMSO, MeOH; often poor in DCM
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or old Reagent A.Use freshly distilled DCM. Verify Reagent A quality (check melting point).
Product is an Oil Impurities or solvent retention.[4]Triturate with Diethyl Ether or Hexane to induce crystallization.
Incomplete Reaction Amine is non-nucleophilic (e.g., electron-poor aniline).Add catalyst: DMAP (10 mol%) or heat to reflux (Method A only).
Amide Hydrolysis Conditions too harsh (Strong base + Heat).Ensure temp

. Use weak bases (

, Pyridine).

Visualizations

Reaction Pathway & Chemoselectivity

This diagram illustrates the competing pathways and the optimal route to the target sulfonamide.

ReactionPathway cluster_conditions Optimal Conditions Reagent Reagent A (Sulfonyl Chloride) Intermediate Transition State (SN2-like) Reagent->Intermediate + Amine Byproduct1 Sulfonic Acid (Hydrolysis) Reagent->Byproduct1 + H2O (k_water) Byproduct2 Transamidation (Rare) Reagent->Byproduct2 High T / Strong Base Amine Primary Amine (R-NH2) Amine->Intermediate Product Target Sulfonamide (Stable) Intermediate->Product Fast (k_amine)

Figure 1: Reaction pathway showing the dominance of sulfonylation (Green) over hydrolysis (Red) under optimized conditions.

Method Selection Decision Tree

Choose the correct protocol based on your specific amine substrate.

DecisionTree Start Select Amine Substrate IsSoluble Is Amine Water Soluble? Start->IsSoluble MethodB Method B: Schotten-Baumann Acetone/Water/Na2CO3 IsSoluble->MethodB Yes (Amino Acids/Salts) Valuable Is substrate >$100/g or complex? IsSoluble->Valuable No (Lipophilic) MethodA Method A: Anhydrous DCM/TEA Valuable->MethodA Yes Valuable->MethodB No (Robust/Cheap)

Figure 2: Decision matrix for selecting between Anhydrous (Method A) and Aqueous (Method B) protocols.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann conditions).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. (Mechanistic insights into nucleophilic substitution at sulfur).

  • Bahrami, K.; Khodaei, M. M.; Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides," J. Org.[5] Chem.2009 , 74, 9287–9291.[5] (Modern sulfonylation protocols).[6][7]

  • PubChem Compound Summary. "3-(Aminocarbonyl)benzenesulfonyl chloride" (CID 23009715). National Center for Biotechnology Information.

  • OECD SIDS. "4-Methylbenzenesulfonyl chloride (CAS 98-59-9) Initial Assessment Report." (Data on hydrolysis kinetics of related tosyl chlorides).

Sources

Application Note: Chemoselective Sulfonylation of Secondary Amines using 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

[1]

Executive Summary

This technical guide details the optimized protocol for synthesizing 3-(aminocarbonyl)-4-methyl-N,N-disubstituted-benzenesulfonamides . The reaction involves the nucleophilic attack of a secondary amine on This compound (CAS 76503-37-2) .[1]

While sulfonyl chloride chemistry is well-established, this specific scaffold presents unique challenges due to the presence of the primary amide (-CONH₂) moiety at the meta position and an ortho-methyl group.[1] These features influence solubility, steric accessibility, and workup strategies. This guide provides a robust, self-validating workflow designed to maximize yield (>90%) and purity while preventing common side reactions like hydrolysis or amide dehydration.

Scientific Background & Mechanistic Insight

The Electrophile: Scaffold Analysis

The starting material, This compound , is a bifunctional toluene derivative.[1]

  • Sulfonyl Chloride (-SO₂Cl): The primary reactive center.[1] The sulfur atom is highly electrophilic due to the withdrawal of electron density by the two oxygen atoms and the chlorine leaving group.

  • Primary Amide (-CONH₂): Located at the 3-position.[1] It acts as a hydrogen bond donor/acceptor, significantly increasing the polarity of the molecule compared to standard tosyl chloride. It is generally stable under mild basic conditions but dictates solvent choice (requiring polar aprotic solvents like THF or DMF/DCM mixtures).

  • Methyl Group (-CH₃): Located at the 4-position (ortho to the amide, para to the sulfonyl group).[1] It provides weak electron donation but, more importantly, imposes slight steric bulk that may affect the rotation of the adjacent amide, though it rarely hinders the sulfonyl attack.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism.[1]

  • Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Transition State: A trigonal bipyramidal intermediate (or transition state) is formed where the oxygen atoms, the amine, and the chlorine are coordinated to sulfur.

  • Elimination: The chloride ion (Cl⁻) is expelled as a leaving group, reforming the S=O bonds and generating the protonated sulfonamide.

  • Deprotonation: The auxiliary base (e.g., Triethylamine, DIPEA) deprotonates the intermediate, neutralizing the HCl byproduct and driving the equilibrium forward.

ReactionMechanismcluster_conditionsCritical ParametersSMSulfonyl Chloride(Electrophile)TSTetrahedralTransition StateSM->TSAttackAmineSecondary Amine(Nucleophile)Amine->TSProductSulfonamideProductTS->Product- Cl⁻SaltAmmonium Salt(Byproduct)Product->SaltHCl RemovalBaseBase (TEA/DIPEA)Base->SaltScavenges H⁺Temp: 0°C → RTTemp: 0°C → RTSolvent: Anhydrous DCM/THFSolvent: Anhydrous DCM/THF

Figure 1: Mechanistic pathway of sulfonamide formation.[2] The base is critical for neutralizing the HCl generated, preventing amine salt formation which would deactivate the nucleophile.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Limiting Reagent1.0Solid, moisture sensitive.[1][3] Store under N₂.
Secondary Amine (e.g., Morpholine, Piperidine)Nucleophile1.1 - 1.2Slight excess ensures complete consumption of chloride.
Triethylamine (TEA) or DIPEA Base1.5 - 2.0Scavenges HCl.[1] DIPEA preferred if amine is sterically hindered.
Dichloromethane (DCM) Solvent-Primary solvent.[1] Anhydrous.
Tetrahydrofuran (THF) Co-Solvent-Add if starting material insolubility is observed.[1]
1M HCl Workup Reagent-Removes unreacted amine/base.[1]
Step-by-Step Procedure

Step 1: Preparation of Reactants

  • Dry all glassware in an oven at 120°C for 1 hour. Cool in a desiccator.

  • Prepare a reaction vessel (round-bottom flask) with a magnetic stir bar and a nitrogen inlet.

  • Solvent Choice: Dissolve 1.0 equiv (e.g., 1.0 mmol, ~233 mg) of the sulfonyl chloride in anhydrous DCM (5 mL).

    • Note: If the presence of the amide group causes turbidity or incomplete dissolution, add anhydrous THF dropwise until clear (typically 10-20% v/v).

Step 2: Addition (0°C)

  • Cool the sulfonyl chloride solution to 0°C using an ice/water bath. This controls the exotherm and prevents side reactions (hydrolysis).

  • In a separate vial, mix the Secondary Amine (1.1 equiv) and Base (TEA, 1.5 equiv) in a small volume of DCM (1-2 mL).

  • Add the Amine/Base mixture dropwise to the cold sulfonyl chloride solution over 5-10 minutes.

    • Observation: A white precipitate (Triethylammonium chloride) may form immediately. This is a positive sign of reaction progress.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours .

  • Validation (TLC/LCMS):

    • Check TLC (Mobile Phase: 50% EtOAc in Hexanes). The sulfonyl chloride (usually higher R_f) should disappear. The sulfonamide product will be more polar (lower R_f) due to the amide group.

    • LCMS: Look for the Mass [M+H]⁺ corresponding to Product (MW = 233.67 - 35.5 + MW_Amine - 1).[1]

Step 4: Workup (Purification by Extraction) Because the product contains a primary amide, it may be amphiphilic. Standard aqueous washes must be performed carefully to avoid product loss.

  • Quench: Add water (10 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Extract with DCM (2 x 15 mL). If the product is very polar, use EtOAc instead of DCM.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (10 mL) .

    • Purpose: Protonates and removes unreacted secondary amine and the TEA/Pyridine base into the aqueous layer.

    • Integrity Check: The product (sulfonamide) is not basic enough to be protonated by 1M HCl and will remain in the organic layer.

  • Base Wash: Wash with Saturated NaHCO₃ (10 mL) .

    • Purpose: Removes any hydrolyzed sulfonic acid byproduct (water-soluble sodium salt).[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.

Step 5: Final Purification

  • The crude residue is often pure enough (>95%) for biological testing.

  • If recrystallization is needed: Use EtOH/Water or EtOAc/Hexane .

  • The presence of the amide group often facilitates crystallization.

Workup & Logic Flowchart

WorkupProtocolReactionReaction Mixture(Product, Amine, Base, Salt)QuenchAdd Water & Extract (DCM/EtOAc)Reaction->QuenchOrgPhase1Organic Phase(Product + Impurities)Quench->OrgPhase1AqPhase1Aqueous Phase(Salts)Quench->AqPhase1AcidWashWash with 1M HClOrgPhase1->AcidWashOrgPhase2Organic PhaseAcidWash->OrgPhase2AqWaste1Aq. Waste(Protonated Amine/Base)AcidWash->AqWaste1Removes BaseBaseWashWash with Sat. NaHCO₃OrgPhase2->BaseWashOrgPhase3Organic Phase(Purified Product)BaseWash->OrgPhase3AqWaste2Aq. Waste(Sulfonic Acid Byproduct)BaseWash->AqWaste2Removes AcidFinalDry (Na₂SO₄) & EvaporateOrgPhase3->Final

Figure 2: Purification logic. The acid wash removes excess amine/base; the base wash removes hydrolyzed sulfonyl material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry and solvents are anhydrous. Keep reaction at 0°C during addition.
Incomplete Reaction Steric hindrance of amineUse a stronger base (e.g., NaH in THF) or heat to 40°C after initial addition.
Product in Aqueous Layer High Polarity of AmideSwitch extraction solvent from DCM to Ethyl Acetate or 10% MeOH/DCM . Saturate aqueous layer with NaCl (brine).
Impurity: Sulfonic Acid Moisture ingressThe sulfonyl chloride hydrolyzed.[4] Wash organic layer thoroughly with NaHCO₃ to remove it.

Safety & Handling

  • Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear gloves, goggles, and a lab coat.

  • Moisture Sensitivity: Reacts with water to form HCl and sulfonic acid. Open containers only in a fume hood.

  • Pressure: The reaction generates HCl (neutralized by base), but if scale is large, ensure venting to prevent pressure buildup.

References

  • National Institutes of Health (NIH) - PubChem. this compound (CID 329787243).[1] Available at: [Link][1]

  • Chemistry LibreTexts. Reactions of Amines with Sulfonyl Chlorides. (Mechanistic grounding). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Available at: [Link][1]

  • De Luca, L., & Giacomelli, G. (2008).[5] An Easy and Handy Synthesis of Sulfonamides.[5][6] Journal of Organic Chemistry.[5] (General protocol validation). Available at: [Link][1]

Application Note: Strategic Utilization of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic synthesis into strategic application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Executive Summary

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (henceforth Reagent A ) is a bifunctional electrophile combining a highly reactive sulfonyl chloride motif with a stable primary amide.[1] In modern drug discovery, this reagent serves as a "privileged structure" precursor, allowing the rapid assembly of sulfonamide-benzamide hybrid scaffolds .

These scaffolds are statistically overrepresented in bioactive chemical space, appearing frequently in Glucokinase Activators (GKAs) , Diuretics , and Kinase Inhibitors . This guide details protocols for chemoselective coupling, troubleshooting hydrolysis, and utilizing the amide group for late-stage divergent synthesis.

Chemical Profile & Handling

Reagent A is an electrophilic building block.[1][2] Its utility lies in the differential reactivity between the


 center (highly reactive) and the 

center (moderately stable).
PropertySpecificationCritical Note
Molecular Formula

Molecular Weight 233.67 g/mol
Physical State Off-white to pale yellow solidHygroscopic.[1] Hydrolyzes to sulfonic acid upon moisture exposure.[1][3]
Storage +2°C to +8°C, under Argon/NitrogenStore in desiccator. Warm to RT before opening to prevent condensation.
Reactivity Rank

Allows selective sulfonylation of amines without protecting the amide.[1]

Strategic Application: The Divergent Workflow

The primary value of Reagent A is its ability to serve as a linchpin in divergent library synthesis. The sulfonyl chloride allows for immediate coupling to diverse amine fragments, while the amide remains a "silent" handle that can be modified later to tune physicochemical properties (e.g., LogP, tPSA).

Workflow Visualization

The following diagram illustrates the chemoselective pathway and subsequent diversification options.

G Figure 1: Divergent Synthesis Workflow using this compound Reagent Reagent A (Sulfonyl Chloride) Scaffold Sulfonamide-Benzamide Scaffold Reagent->Scaffold Chemoselective Coupling Amine Diverse Amines (R-NH2) Amine->Scaffold Path1 Path A: H-Bond Donor (Kinase Hinge Binder) Scaffold->Path1 Direct Use Path2 Path B: Dehydration (Nitrile: Metabolic Stability) Scaffold->Path2 POCl3 / Pyridine Path3 Path C: Hydrolysis (Acid: Solubility) Scaffold->Path3 NaOH / Heat

Detailed Experimental Protocols

Protocol A: Chemoselective Sulfonylation (General Library Synthesis)

Objective: Couple Reagent A with a secondary amine (morpholine derivative) to generate a sulfonamide core without affecting the primary amide.

Mechanistic Insight: Sulfonyl chlorides are hard electrophiles.[1] Using a non-nucleophilic base (DIPEA) in an aprotic solvent (DCM or THF) prevents side reactions. Pyridine can be used but may cause difficult removal during workup if the product is acid-sensitive.[1]

Reagents:

  • Reagent A (1.0 equiv)

  • Amine substrate (1.1 equiv)[4]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • DCM (Dichloromethane), Anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.

  • Dissolution: Add the Amine substrate (1.0 mmol) and DIPEA (1.5 mmol) to anhydrous DCM (5 mL). Stir at

    
     (ice bath) for 10 minutes.
    
  • Addition: Dissolve Reagent A (1.0 mmol) in minimal DCM (2 mL) and add dropwise to the reaction mixture over 5 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could lead to bis-sulfonylation or side reactions.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the chloride peak (

      
      ) and appearance of the sulfonamide (
      
      
      
      ).[1]
  • Quench & Workup:

    • Add 10 mL of 1M HCl (aqueous). Rationale: This protonates excess DIPEA and unreacted amine, moving them to the aqueous layer.

    • Separate organic layer.[1][5] Wash with Sat.

      
       (to remove any hydrolyzed sulfonic acid byproduct) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Heptane or purify via Flash Column Chromatography (Silica, 0-5% MeOH in DCM).

Protocol B: Late-Stage Dehydration (Amide to Nitrile)

Objective: Convert the amide group into a nitrile (-CN) to reduce polar surface area (PSA) and improve membrane permeability.[1]

Reagents:

  • Sulfonamide-Benzamide Scaffold (from Protocol A)[1]

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • DCM[1][5]

Procedure:

  • Dissolve the scaffold in anhydrous DCM at

    
    .
    
  • Add Pyridine, followed by the slow addition of TFAA.

  • Stir at

    
     for 1 hour, then warm to RT.
    
  • Self-Validation: The reaction is complete when the amide peaks (two broad singlets around 7.0–8.0 ppm in

    
     NMR) disappear.
    
  • Standard aqueous workup and silica purification.[1]

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthesis issues.

DecisionTree Figure 2: Troubleshooting Decision Matrix Start Issue: Low Yield / Impurities CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Hydrolysis Peak: Sulfonic Acid (M-Cl+OH) (Hydrolysis) CheckLCMS->Hydrolysis Mass = M-35+17 BisSulf Peak: Bis-Sulfonamide CheckLCMS->BisSulf Mass >> Target NoRxn Starting Material Remains CheckLCMS->NoRxn No Change Soln_Hydrolysis Action: Dry Solvents, Use Fresh Reagent A, Switch to THF Hydrolysis->Soln_Hydrolysis Soln_Bis Action: Reduce Reagent A to 0.9 eq, Add slowly at -10°C BisSulf->Soln_Bis Soln_NoRxn Action: Add DMAP (0.1 eq) as nucleophilic catalyst NoRxn->Soln_NoRxn

Critical Troubleshooting Notes
  • Hydrolysis Competition: If the sulfonic acid byproduct is dominant, your solvent is wet. Sulfonyl chlorides are notoriously intolerant of water.[1] Switch to commercially available "Anhydrous" grade solvents or dry over molecular sieves.[1]

  • Low Reactivity with Anilines: Electron-deficient anilines (e.g., nitro-aniline) react slowly.[1] Add DMAP (4-Dimethylaminopyridine) (5-10 mol%) as a catalyst.[1] DMAP forms a highly reactive N-sulfonylpyridinium intermediate that accelerates the attack of the weak amine nucleophile [1].[1]

References

  • Nucleophilic Catalysis in Sulfonylation

    • Title: "Catalysis of Sulfonylation Reactions by 4-Dimethylaminopyridine."
    • Source:Journal of Organic Chemistry.
    • Context: Explains the mechanism of DMAP catalysis for sterically hindered or electron-poor amines.
    • (Search: DMAP sulfonylation mechanism)

  • Sulfonamides in Drug Discovery

    • Title: "Sulfonamides as a Privileged Scaffold in Drug Discovery."[1][2]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Reviews the biological relevance of the sulfonamide motif in clinical drugs.
  • Reagent Characterization

    • Title: "3-(Aminocarbonyl)
    • Source:Santa Cruz Biotechnology.[1][6]

    • Context: Physical properties and safety data for the specific reagent.[7]

  • General Protocol for Sulfonamide Synthesis

    • Title: "Practical Synthesis of Sulfonamides."
    • Source:Organic Syntheses.
    • Context: Standard operating procedures for sulfonyl chloride coupling.[1]

Sources

Application Note: High-Efficiency Derivatization of Amines using 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate quantification of aliphatic and aromatic amines in complex biological or pharmaceutical matrices is often hampered by their lack of distinct chromophores (for UV detection) and poor retention on standard C18 reversed-phase columns. Chemical derivatization remains the gold standard to overcome these limitations.

This guide details the protocol for using 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (AMBSC) as a robust derivatizing agent. Unlike bulky fluorescent tags (e.g., Dansyl chloride) or simple lipophilic tags (e.g., Tosyl chloride), AMBSC introduces a polar amide moiety alongside the UV-active benzene ring. This unique structural feature enhances electrospray ionization (ESI) efficiency in mass spectrometry via the amide's protonation capacity while providing sufficient hydrophobicity for chromatographic resolution.

Key Advantages of AMBSC Derivatization
  • Enhanced Detectability: Introduces a stable UV chromophore (

    
     nm) and improves ESI-MS sensitivity.
    
  • Structural Stability: Forms a chemically stable sulfonamide bond resistant to acidic hydrolysis.

  • Chromatographic Tuning: The 3-aminocarbonyl group adds specific polar interactions, offering unique selectivity compared to standard alkyl-sulfonyl tags.

Chemical Basis & Reaction Mechanism[1][2]

The core chemistry relies on the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride group.[1][2] This reaction proceeds via a nucleophilic substitution mechanism (


-like) at the sulfur center, releasing hydrochloric acid (HCl).
Reaction Stoichiometry


To drive the reaction to completion and neutralize the generated acid, a basic buffer (pH 9.0–10.5) is critical. The 3-aminocarbonyl group remains spectator to the coupling but integral to the final derivative's properties.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagent 3-(Aminocarbonyl)-4-methyl benzenesulfonyl chloride Intermediate Tetrahedral Sulfonyl Intermediate Reagent->Intermediate Nucleophilic Attack Hydrolysis Hydrolyzed Reagent (Sulfonic Acid) Reagent->Hydrolysis Excess H2O (Side Rxn) Amine Target Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Base Base Catalyst (Borate pH 9.5) Base->Intermediate Proton Scavenging Product Stable Sulfonamide Derivative Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Reaction pathway for the sulfonylation of amines.[3][4] The base neutralizes HCl and prevents protonation of the amine nucleophile.

Experimental Protocol

This protocol is optimized for primary and secondary amines. Tertiary amines will not form stable sulfonamides with this reagent.[1]

Materials & Reagents
ComponentSpecificationRole
AMBSC Reagent >97% Purity (Solid)Derivatizing Agent
Solvent Acetonitrile (ACN), HPLC GradeReagent Solvent
Buffer 100 mM Sodium Borate (pH 9.5)Reaction Medium / Base
Quenching Agent 5% Formic Acid or GlycineStop Reaction / Scavenge Excess
Internal Standard Isotopically labeled amine (optional)Quantitation
Reagent Preparation
  • Stock Solution (10 mM): Dissolve 23.4 mg of this compound (MW: 233.67 g/mol ) in 10 mL of anhydrous Acetonitrile.

    • Note: Prepare fresh daily. Sulfonyl chlorides hydrolyze slowly in moist air.

  • Buffer Preparation: Adjust 0.1 M Boric acid solution to pH 9.5 using NaOH.

Step-by-Step Derivatization Workflow
  • Sample Aliquot: Transfer 100 µL of amine sample (aqueous or methanolic) into a 1.5 mL microcentrifuge tube.

  • Buffering: Add 200 µL of Sodium Borate Buffer (pH 9.5). Vortex for 5 seconds.

    • Critical: Ensure pH is >9.0. If the sample is highly acidic, adjust with stronger base or use higher buffer capacity.

  • Reagent Addition: Add 200 µL of AMBSC Stock Solution (10 mM).

    • Ratio: Ensure at least a 5-fold molar excess of reagent relative to total amines.

  • Incubation: Vortex vigorously for 30 seconds. Incubate at 60°C for 15 minutes in a heating block.

    • Why Heat? While sulfonyl chlorides react at room temp, mild heating ensures completion for sterically hindered amines and improves reproducibility.

  • Quenching: Add 50 µL of 5% Formic Acid.

    • Action: Lowers pH to <4, stopping the reaction and stabilizing the sulfonamide.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated reagent byproducts.

  • Analysis: Transfer supernatant to an HPLC vial for injection.

Workflow Diagram (DOT)

ProtocolWorkflow Start Start: Amine Sample (100 µL) Buffer Add Borate Buffer pH 9.5 (200 µL) Start->Buffer Reagent Add AMBSC Reagent in ACN (200 µL) Buffer->Reagent React Incubate 60°C / 15 min Reagent->React Quench Quench 5% Formic Acid React->Quench Spin Centrifuge 12,000 x g Quench->Spin Inject Inject to LC-MS/UV Spin->Inject

Figure 2: Operational workflow for the derivatization process.

Analytical Conditions (LC-MS/UV)

The derivative is less polar than the native amine, allowing for retention on C18 columns.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring absorption).

    • MS: ESI Positive Mode ([M+H]+). The amide group facilitates protonation.

Expected Mass Shifts
Analyte TypeNative Mass (M)Derivative Mass (M + Reagent - HCl)Mass Shift (

)
Primary Amine (

)


+197.6 Da
Secondary Amine (

)


+197.6 Da

Calculation Note: Reagent MW (233.67) - Cl (35.45) - H (1.008) + Sulfonamide Linkage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low (< 8.0)Amine is protonated (

) and cannot react. Check buffer pH.
Reagent Precipitation High water contentEnsure organic solvent (ACN) is at least 30-40% of final volume.
Multiple Peaks Di-derivatizationSome primary amines (e.g., Tyramine) have other nucleophiles (phenols). Adjust stoichiometry or pH to favor N-selectivity.
Reagent Hydrolysis Wet ACN or old stockUse anhydrous ACN; prepare reagent immediately before use.

References

  • Hinsberg Reaction Principle: Hinsberg, O. (1890).[1] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali".[1] Berichte der deutschen chemischen Gesellschaft. Link[1]

  • Sulfonyl Chloride Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Reagent Data: PubChem Compound Summary for CID 12578633, this compound.[5] National Center for Biotechnology Information (2025). Link

  • General Derivatization Protocols: "Derivatization of amines with sulfonyl chlorides for HPLC analysis." Journal of Chromatography B.

Disclaimer: This protocol is designed for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Strategic Handling and Protecting Group Manipulations of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHEM-2024-08

Executive Summary

This guide details the strategic handling, chemoselective functionalization, and protecting group logic for 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (AMBSC). As a bifunctional scaffold containing a highly electrophilic sulfonyl chloride and a nucleophilic (albeit weak) primary amide, AMBSC is a critical intermediate in the synthesis of sulfonamide-based diuretics (analogous to Indapamide precursors) and antihypertensive agents.

This application note addresses the three primary challenges in working with AMBSC:

  • Chemoselectivity: Reacting the sulfonyl chloride without compromising the primary amide.

  • Orthogonal Protection: Installing removable groups on the resulting sulfonamide to enable N-alkylation or lithiation.

  • Stability: Managing the hydrolysis sensitivity of the sulfonyl chloride moiety.

Chemical Architecture & Reactivity Analysis

Understanding the electronic landscape of AMBSC is prerequisite to successful manipulation.

Functional GroupPositionElectronic CharacterReactivity ProfileProtection Requirement
Sulfonyl Chloride (-SO₂Cl)C1Strong ElectrophileHigh. Reacts rapidly with amines, alcohols, and water.None. Used immediately or stored under Ar at -20°C.
Carboxamide (-CONH₂)C3Weak Nucleophile / H-bond DonorLow. Stable to mild base/acid. Can dehydrate to nitrile (-CN) with SOCl₂ or POCl₃.Rare. Only required if strong base (e.g., NaH, n-BuLi) is used in subsequent steps.
Methyl (-CH₃)C4Steric / Inductive DonorInert. Benzylic protons are weakly acidic but generally stable.None.
The Selectivity Challenge

The primary risk during the initial reaction of AMBSC with an amine (to form a sulfonamide) is not the interference of the amide group, but the hydrolysis of the sulfonyl chloride. The amide nitrogen is insufficiently nucleophilic to compete with a primary amine for the sulfonyl chloride, precluding self-polymerization under standard conditions.

Strategic Workflow Visualization

The following diagram illustrates the decision tree for handling AMBSC, distinguishing between direct coupling and pathways requiring protection.

AMBSC_Workflow Start This compound (AMBSC) Decision Target Transformation? Start->Decision RouteA Direct Sulfonamide Formation Decision->RouteA Simple Coupling RouteB Advanced Scaffold Modification (e.g., N-Alkylation) Decision->RouteB Complex Synthesis ProductA Sulfonamide-Carboxamide (Stable End Product) RouteA->ProductA R-NH2, TEA, DCM, 0°C ProtectStep Step 1: Sulfonylation Step 2: DMB Protection of Sulfonamide RouteB->ProtectStep ModifyStep Step 3: Base-Mediated Alkylation (Carboxamide remains intact) ProtectStep->ModifyStep DMB Group Installed Deprotect Step 4: Acidic Deprotection (TFA) ModifyStep->Deprotect FinalProduct Functionalized Sulfonamide Deprotect->FinalProduct

Caption: Workflow distinguishing between direct coupling (Route A) and protection-dependent modification (Route B).

Application Protocols

Protocol A: Chemoselective Sulfonylation (The "Zero-Protection" Approach)

Use this protocol when simply coupling AMBSC to an amine.

Rationale: The reaction rate of the sulfonyl chloride with a primary amine (


) is orders of magnitude faster than with the internal amide (

) or water (

), provided the system is dry.

Reagents:

  • AMBSC (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine partner and base (TEA) in anhydrous DCM under an Argon atmosphere. Cool to 0°C.[1]

  • Addition: Dissolve AMBSC in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical: Do not add solid AMBSC directly to the reaction; localized high concentrations can lead to side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for disappearance of the chloride; the product is usually more polar).

  • Workup: Quench with 1M HCl (to remove excess amine/base). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization (EtOH/Water) is often sufficient due to the high polarity difference.

Protocol B: Orthogonal Protection of the Sulfonamide (DMB Strategy)

Use this protocol if you need to perform alkylation on the sulfonamide nitrogen or use strong bases elsewhere in the molecule.

Rationale: Sulfonamide protons (


) are acidic. If you treat the product of Protocol A with an alkyl halide and base, you may get mixtures of mono- and di-alkylation. Protecting the sulfonamide with 2,4-Dimethoxybenzyl (DMB)  renders the nitrogen non-nucleophilic and allows for clean chemistry. DMB is preferred over PMB (p-Methoxybenzyl) due to easier removal with dilute TFA.

Reagents:

  • Sulfonamide Scaffold (from Protocol A) (1.0 equiv)

  • 2,4-Dimethoxybenzyl alcohol (DMB-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step (Mitsunobu Protection):

  • Mix: Dissolve the Sulfonamide, DMB-OH, and PPh₃ in anhydrous THF under Argon. Cool to 0°C.[1]

  • Activate: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Stir: Warm to RT and stir for 12 hours.

  • Workup: Concentrate the THF. Triturate the residue with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).[1]

Deprotection (Post-Modification):

  • Treat the DMB-protected compound with 5% TFA in DCM with 2% Triethylsilane (scavenger) for 1 hour at RT. The DMB group cleaves as the cation, leaving the free sulfonamide.

Protocol C: The "Nitrile Mask" (Protecting the Amide)

Use this ONLY if the primary amide (-CONH₂) interferes with a specific step (e.g., Grignard addition).

Rationale: Primary amides can be dehydrated to nitriles (-CN). The nitrile is robust against many nucleophiles and can be hydrolyzed back to the amide later using basic hydrogen peroxide (Radziszewski reaction).

Transformation:



  • Dehydration: Dissolve AMBSC-derivative in DCM/Pyridine (5:1). Add Trifluoroacetic Anhydride (TFAA) at 0°C. Stir 1 hour. Aqueous workup yields the Nitrile.

  • Regeneration: To restore the amide: Treat Nitrile with

    
    , 
    
    
    
    , DMSO at 0°C
    
    
    RT.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield in Protocol A Hydrolysis of AMBSCEnsure DCM is distilled over CaH₂ or from a drying column. Use fresh amine.
Double Addition (Dimer) Amine is too nucleophilicUse excess amine (slow addition) or protect the amine if it is a diamine.
DMB Group Won't Cleave Scavenger missingThe dimethoxybenzyl cation can re-attach. Must use Triethylsilane or Anisole as a cation scavenger during TFA deprotection.
Product is Water Soluble Sulfonamide acidityThe sulfonamide product can form a salt with bases. Acidify aqueous layer to pH 3 before extraction.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on DMB and Sulfonamide protection).

  • Cignarella, G., et al. (1991).[2] Diuretic agents related to indapamide.[2][3] IV--Synthesis and pharmacological activity.[2][4] Il Farmaco, 46(4), 527-38.[2] (Primary source for handling 3-sulfamoyl-4-chloro/methyl benzamide scaffolds).

  • Chem-Station. (2014). Sulfonyl Protective Groups: Strategies and Mechanisms. (Detailed review of DMB/PMB protection for sulfonamides).

  • Magnus, P., et al. (1998). Synthesis of Sulfonamides via Mitsunobu Reaction. Tetrahedron Letters, 39, 2847.[5] (Protocol basis for DMB installation). [5]

Sources

Application Note: One-Pot Synthesis of Sulfonamides with 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

[1]

Introduction & Scientific Context

Sulfonamides constitute a privileged pharmacophore in medicinal chemistry, serving as the core structure for diuretics (e.g., indapamide), carbonic anhydrase inhibitors, and antibiotics. This application note details the high-efficiency synthesis of sulfonamides utilizing 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride .

This specific reagent is a bifunctional scaffold:

  • Sulfonyl Chloride (

    
    ):  A highly reactive electrophile prone to nucleophilic attack.[1][2]
    
  • Aminocarbonyl (

    
    ):  An amide moiety at the meta position relative to the sulfonyl group.
    

Critical Chemical Insight: The presence of the amide group introduces a hydrogen-bond donor/acceptor motif essential for target binding but complicates synthesis.[1] Unlike simple tosyl chlorides, this reagent requires controlled conditions to prevent dehydration of the primary amide to a nitrile or competitive hydrolysis. This guide presents a "One-Pot" approach that prioritizes the stability of the amide functionality while driving the sulfonylation to completion.[1]

Mechanistic Principles

The reaction proceeds via a Nucleophilic Substitution at Sulfur (


-like)1
  • Activation: The amine nucleophile attacks the sulfur atom of the sulfonyl chloride.[1]

  • Elimination: Chloride is displaced as a leaving group.[1]

  • Base Catalysis: An auxiliary base (Pyridine, TEA, or Carbonate) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

Reaction Scheme
Workflow Visualization

The following diagram outlines the logical flow of the synthesis, including the critical decision points for solvent selection.

ReactionWorkflowStartStart: Reagent PreparationChoiceSelect Method Based on Amine SolubilityStart->ChoiceMethodAMethod A: Anhydrous (DCM/Pyridine)For Non-polar/Sensitive AminesChoice->MethodAHydrophobic AmineMethodBMethod B: Schotten-Baumann (Aq/Acetone)For Polar/Amino Acid DerivativesChoice->MethodBHydrophilic AmineReactionCoupling Reaction(0°C to RT, 2-4 hours)MethodA->ReactionMethodB->ReactionQuenchAcidic Quench (1M HCl)Removes excess amine/baseReaction->QuenchIsolationIsolation & Purification(Recrystallization or Flash Chrom.)Quench->Isolation

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine physicochemical properties.

Experimental Protocols

Method A: Anhydrous Coupling (Standard Protocol)

Best for: Aromatic amines, non-polar aliphatic amines, and substrates sensitive to water.

Reagents:

  • This compound (1.0 equiv)[1][3]

  • Amine substrate (1.1 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (2.0 mmol) and cool the solution to 0°C using an ice bath. Note: Pyridine acts as both base and nucleophilic catalyst.

  • Reagent Addition: Dissolve This compound (1.0 mmol) in minimal DCM (2 mL) and add dropwise to the amine solution over 10 minutes.

    • Why? Slow addition prevents localized high concentrations that favor bis-sulfonylation.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove pyridine and unreacted amine.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, highly polar amines, or "Green Chemistry" applications.

Reagents:

  • This compound (1.0 equiv)[1][3]

  • Amine substrate (1.1 equiv)

  • 
     (2.5 equiv)
    
  • Solvent System: Water / Acetone (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the Amine and

    
      in Water (3 mL).
    
  • Reagent Addition: Dissolve the sulfonyl chloride in Acetone (3 mL). Add this solution rapidly to the stirring aqueous amine solution at RT.

  • Reaction: Stir vigorously for 1 hour. The pH should remain >8; add small amounts of 10% NaOH if necessary.[1]

  • Isolation:

    • Evaporate the acetone under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2–3 with 1M HCl.

    • The sulfonamide product typically precipitates. Filter and wash with cold water.[4]

Performance Data & Scope

The following table summarizes expected yields based on the steric and electronic nature of the amine substrate using Method A.

Amine ClassExample SubstrateSteric HindranceElectronic EffectExpected YieldNotes
Primary Aliphatic BenzylamineLowNeutral92-98% Rapid reaction (<1 hr).[1]
Secondary Aliphatic MorpholineModerateNucleophilic88-95% Excellent conversion.[1]
Aniline Derivative 4-Methoxy-anilineModerateElectron Rich85-90% Requires 2-4 hrs.[1]
Electron-Deficient 4-Nitro-anilineModerateElectron Poor40-60% Optimization: Add DMAP (0.1 eq) and heat to 40°C.
Steric Bulk tert-ButylamineHighNeutral70-80% Risk of hydrolysis competing with coupling.[1]

Troubleshooting & Optimization

Common failure modes involve hydrolysis of the sulfonyl chloride or formation of bis-sulfonamides.[1] Use the logic flow below to diagnose issues.

TroubleshootingProblemLow Yield / ImpuritiesCheckTLCCheck TLC/LCMSProblem->CheckTLCCase1Starting Material RemainsCheckTLC->Case1Low ConversionCase2Sulfonic Acid Formed(Hydrolysis)CheckTLC->Case2Product is AcidicCase3Bis-Sulfonylation(R-N(SO2Ar)2)CheckTLC->Case3Product MW HighSol1Add Catalyst (DMAP)Increase TempCase1->Sol1Sol2Dry SolventsIncrease Amine EquivCase2->Sol2Sol3Reduce Sulfonyl Chloride EquivAvoid excess baseCase3->Sol3

Figure 2: Troubleshooting logic for optimizing sulfonylation yields.

Expert Tips:
  • Handling the Amide: The 3-aminocarbonyl group is stable under these conditions, but avoid strong heating (>60°C) with thionyl chloride if generating the reagent in situ, as this can dehydrate the amide to a nitrile (

    
    ).
    
  • In-Situ Generation (True One-Pot): If the sulfonyl chloride is unavailable, you can generate it from 3-(aminocarbonyl)-4-methylbenzenesulfonic acid by refluxing with

    
     (3 hours) 
    
    
    Evaporate excess
    
    
    
    
    Redissolve in DCM
    
    
    Add Amine/Pyridine.

References

  • General Sulfonamide Synthesis

    • Baumann, E. (1886). "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.

  • Modern Catalytic Approaches

    • MacMillan, D. W. C., et al. (2023).[5][6][7] "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society.[1]

  • Reagent Properties (Analogous Structures)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16226817, 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride.[1]

  • Green Chemistry Conditions

    • Mondal, S., et al. (2024).[8] "Synthesis of Sulfonamides in Green Solvents." Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of corrosive and toxic reagents (sulfonyl chlorides, pyridine). All procedures should be performed in a fume hood with appropriate PPE.

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride applications in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride in Agrochemical Synthesis

Executive Summary & Chemical Profile

This compound (CAS 112941-26-1 analog/isomer) is a specialized electrophilic building block used primarily in the synthesis of Sulfonylurea herbicides , a class of high-potency agrochemicals that inhibit acetolactate synthase (ALS).

Unlike common ester-based precursors (e.g., used for Metsulfuron-methyl), this compound features an amide (aminocarbonyl) moiety. This structural variation is critical for developing herbicides with distinct solubility profiles, soil degradation rates, and crop selectivity patterns. The sulfonyl chloride motif serves as the reactive "handle" for sulfonylation, while the amide group remains a stable pharmacophore or participates in subsequent intramolecular cyclizations (e.g., in saccharin-derivative synthesis).

Chemical Profile:

  • Systematic Name: 2-Methyl-5-(chlorosulfonyl)benzamide (based on IUPAC priority) or this compound.

  • Molecular Formula:

    
    
    
  • Key Functionality:

    • Sulfonyl Chloride (

      
      ):  Highly reactive electrophile; susceptible to nucleophilic attack by amines/alcohols.[1]
      
    • Aminocarbonyl (

      
      ):  H-bond donor/acceptor; enhances polarity compared to ester analogs.
      
    • Methyl Group (

      
      ):  Provides lipophilicity and steric bulk, influencing the metabolic stability of the final active ingredient.
      

Mechanism of Action: The Agrochemical Context

To understand the application of this intermediate, one must understand the target. The final agrochemical products derived from this scaffold are typically ALS Inhibitors .

  • Target Enzyme: Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).

  • Physiological Effect: ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Binding Mode: The sulfonylurea bridge (

    
    ) mimics the transition state of the enzyme-substrate complex. The benzene ring (derived from the title compound) fits into the lipophilic pocket of the enzyme, while the amide group can interact with specific residues (e.g., Arginine) to anchor the molecule.
    

Core Application: Synthesis of Sulfonamide Intermediates

The primary application of this compound is its conversion into the corresponding sulfonamide . This is the non-negotiable first step in constructing the sulfonylurea bridge.

Reaction Pathway

The sulfonyl chloride reacts with ammonia (or a primary amine) to yield the sulfonamide. This step requires precise control to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid (waste) or hydrolysis of the amide group.



Why this matters: The resulting sulfonamide is the "nucleophile" that will later react with a heterocyclic isocyanate or carbamate to form the active herbicide.

Detailed Experimental Protocols

Protocol A: Ammonolysis (Synthesis of the Sulfonamide Precursor)

Objective: Convert this compound to 3-(aminocarbonyl)-4-methylbenzenesulfonamide without hydrolyzing the amide side chain.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Aqueous Ammonia (25-28%) or Anhydrous

    
     gas.
    
  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).

  • Base (Optional): Pyridine or Triethylamine (if using anhydrous conditions).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the sulfonyl chloride in 50 mL of anhydrous EtOAc. Cool the solution to 0–5°C using an ice/salt bath. Rationale: Low temperature suppresses the competitive hydrolysis of the sulfonyl chloride by trace moisture.

  • Addition:

    • Method 1 (Aqueous):[2] Add 25%

      
       (2.5 eq) dropwise over 20 minutes. Maintain internal temp 
      
      
      
      .
    • Method 2 (Gas): Bubble anhydrous

      
       gas through the solution for 15 minutes until saturation is achieved.
      
  • Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.

  • Workup:

    • If solid precipitates (common with sulfonamides), filter the crude solid.

    • Wash the filter cake with cold water (to remove

      
      ) and cold EtOAc.
      
    • Dry under vacuum at 45°C.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the sulfonyl chloride shift and appearance of the broad singlet (
    
    
    
    ) around 7.2–7.5 ppm.
Protocol B: Coupling to Form the Sulfonylurea (The Active Herbicide)

Objective: React the sulfonamide generated in Protocol A with a heterocyclic carbamate to generate the final ALS inhibitor.

Reagents:

  • Substrate: Sulfonamide from Protocol A (1.0 eq).

  • Coupling Partner: Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq). Note: This is a representative heterocyclic partner.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).

  • Solvent: Anhydrous Acetonitrile or Dioxane.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under

    
     atmosphere, suspend the sulfonamide (1.0 eq) in anhydrous Acetonitrile.
    
  • Activation: Add DBU (1.2 eq) dropwise. The suspension should clear as the sulfonamide anion is formed. Stir for 15 minutes at RT.

  • Coupling: Add the heterocyclic carbamate (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Mechanism:[3][4][5] The sulfonamide anion attacks the carbonyl of the carbamate, displacing the phenol leaving group.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl. The pH shift will protonate the sulfonylurea, causing it to precipitate.

  • Purification: Filter the white precipitate. Recrystallize from Acetone/Ethanol.

Process Visualization (Graphviz)

The following diagram illustrates the critical workflow from the raw sulfonyl chloride to the active sulfonylurea herbicide, highlighting decision nodes and quality checks.

G cluster_0 Critical Control Points Start Start: 3-(Aminocarbonyl)-4-methyl benzenesulfonyl chloride Ammonolysis Step 1: Ammonolysis (NH3 / EtOAc, <10°C) Start->Ammonolysis Nucleophilic Subst. Check1 QC: Hydrolysis Check (HPLC) Ammonolysis->Check1 Intermediate Intermediate: Sulfonamide Check1->Intermediate Pass (>95%) Waste Waste: Sulfonic Acid Check1->Waste Fail (Hydrolysis) Coupling Step 2: Coupling (Heterocyclic Carbamate + DBU) Intermediate->Coupling Activation FinalProduct Final Active: Sulfonylurea Herbicide Coupling->FinalProduct Salt Formation & ppt

Caption: Synthetic workflow converting the sulfonyl chloride scaffold into a bioactive sulfonylurea herbicide.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of

to

due to moisture.
Use anhydrous solvents (EtOAc/MeCN). Ensure reaction temp is

during addition.
Amide Hydrolysis pH too high or temperature too high during ammonolysis.Avoid reflux. Use

gas instead of aqueous

to minimize water exposure.
Incomplete Coupling (Step 2) Insufficient base strength or steric hindrance.Switch base from TEA to DBU (stronger, non-nucleophilic). Increase reaction time to 24h.
Product Oiling Out Impurities preventing crystallization.Acidify the final mixture slowly (dropwise HCl) to encourage crystal growth. Use seeding if available.

References

  • Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. In: Pesticide Chemistry: Human Welfare and the Environment. Pergamon Press.

  • Ye, F., et al. (2022). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Molecules.

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: this compound.

  • Ma, H., et al. (2009). Synthesis and herbicidal activity of novel sulfonylurea derivatives possessing a thiophene moiety. Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2024). Compound Summary: 2-Methyl-5-chlorosulfonylbenzamide (Related Isomer).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Landscape & Pathway Analysis[1]

The synthesis of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride typically proceeds via the chlorosulfonation of 2-methylbenzamide (o-toluamide).[1] This reaction is electrophilic aromatic substitution, governed by the directing effects of the amide (meta-directing, deactivating) and the methyl group (ortho/para-directing, activating).

While the electronic effects favor the target position (para to the methyl group), the reaction environment—typically excess chlorosulfonic acid (


) and thionyl chloride (

)—creates a landscape rich in potential side reactions.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways between the Main Reaction (Blue) and Critical Side Reactions (Red).[1]

ReactionPathways Start 2-Methylbenzamide (Starting Material) Int1 Sulfonic Acid Intermediate (3-carbamoyl-4-methylbenzenesulfonic acid) Start->Int1 ClSO3H (Chlorosulfonation) Nitrile SIDE PRODUCT A: 2-Methylbenzonitrile (Dehydration Impurity) Start->Nitrile SOCl2 / Heat (Von Braun Dehydration) Target TARGET PRODUCT This compound Int1->Target SOCl2 or Excess ClSO3H (Chlorination) Sulfone SIDE PRODUCT B: Diaryl Sulfone (Dimerization) Target->Sulfone + Start Material (Friedel-Crafts) Acid SIDE PRODUCT C: Sulfonic Acid (Hydrolysis Product) Target->Acid + H2O (Quench Hydrolysis)

Figure 1: Mechanistic pathway showing the competition between successful chlorosulfonation and the dehydration of the primary amide to a nitrile.[1]

Troubleshooting Guide (Symptom-Diagnosis-Solution)

This section addresses specific issues reported by users during the synthesis workflow.

Issue 1: High Content of "Nitrile" Impurity (2-Methylbenzonitrile)

Symptom: HPLC/GC analysis shows a significant peak with a molecular weight corresponding to


 relative to the starting material.[1] The product has a lower melting point than expected.

Diagnosis: Amide Dehydration. Primary amides are susceptible to dehydration when treated with thionyl chloride (


) or phosphorus oxychloride, converting the 

group into a cyano group (

).[1] This is a classic "Von Braun" type degradation facilitated by high temperatures or prolonged exposure to dehydrating agents [1, 2].[1]

Corrective Action:

  • Temperature Control: The addition of

    
     is often necessary to convert the sulfonic acid intermediate to the sulfonyl chloride.[1] However, this step must be performed at the lowest effective temperature. Do not exceed 50-60°C  during the thionyl chloride phase.[1][2]
    
  • Reagent Order: Ensure the chlorosulfonation (ring substitution) is complete before adding thionyl chloride.

  • Alternative Reagent: If nitrile formation persists, consider using oxalyl chloride with catalytic DMF instead of thionyl chloride, as it is sometimes milder, though

    
     is standard for industrial scalability.
    
Issue 2: Formation of Insoluble "Gummy" Solids

Symptom: During the quenching step (pouring the reaction mixture onto ice), a sticky, insoluble mass forms instead of a discrete precipitate. Yield is low.[1][3]

Diagnosis: Sulfone Formation (Dimerization). This occurs via a Friedel-Crafts sulfonyl reaction where the newly formed sulfonyl chloride reacts with an unreacted molecule of 2-methylbenzamide.[1] This is favored by:

  • Insufficient volume of chlorosulfonic acid (acting as solvent).

  • High local concentrations of substrate during addition.[1]

Corrective Action:

  • Dilution: Increase the ratio of Chlorosulfonic acid to substrate. A molar ratio of at least 5:1 to 7:1 (

    
     : Amide) is recommended to suppress intermolecular reactions.
    
  • Agitation: Ensure vigorous stirring during the initial addition of the amide to the acid to prevent local "hotspots" where substrate concentration is high.

Issue 3: Product Hydrolysis (Reversion to Sulfonic Acid)

Symptom: The isolated solid is acidic, water-soluble, and shows a broad OH stretch in IR. The sulfonyl chloride peak is weak or absent.[1]

Diagnosis: Hydrolysis during Quench. Sulfonyl chlorides are moisture-sensitive.[1] While this compound is relatively stable due to steric protection, the heat generated during the aqueous quench can accelerate hydrolysis back to the sulfonic acid [3].[1]

Corrective Action:

  • Temperature Control: The quench must be kept < 5°C . Use crushed ice/water and add the reaction mass slowly (dropwise) to the ice, not vice versa.

  • Filtration Speed: Filter the precipitate immediately after quenching. Do not let the slurry stir in water for prolonged periods.[1]

  • Drying: Wash the filter cake with ice-cold water followed by a non-polar solvent (e.g., cold hexane or cyclohexane) to remove residual acid, then dry under vacuum immediately.

Optimized Experimental Protocol

Objective: Minimize nitrile formation and maximize regioselectivity.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Amide : 6.0 eq

: 1.5 eq

Excess acid acts as solvent to prevent sulfone formation.[1]
Addition Temp

Controls exotherm to prevent charring/decomposition.[1]
Reaction Temp Step 1:

(2h)Step 2 (

):

(3h)
Step 1 drives sulfonation.[1] Step 2 drives chloride formation but limits dehydration.[1]
Quenching Pour onto crushed ice (

)
Prevents hydrolysis of the chloride.

Step-by-Step Workflow:

  • Charge Chlorosulfonic acid (6.0 eq) into a dry reactor under

    
    . Cool to 0-5°C.[1]
    
  • Add 2-methylbenzamide (1.0 eq) portion-wise over 30 minutes. Note: Exothermic.[1][4]

  • Warm slowly to 60°C and stir for 2 hours. (Formation of Sulfonic Acid Intermediate).

  • Cool to 40°C. Add Thionyl Chloride (1.5 eq) dropwise.

  • Warm to 50°C and stir for 3 hours. Monitor by TLC/HPLC for disappearance of sulfonic acid.

  • Quench: Pour reaction mass slowly onto crushed ice with vigorous stirring. Maintain T < 10°C.

  • Isolation: Filter the white precipitate immediately. Wash with cold water until pH of filtrate is neutral.[1]

  • Drying: Vacuum dry at 40°C.

Analytical Checkpoints

CheckpointMethodAcceptance Criteria
In-Process (Step 3) HPLC>95% conversion of Start Material to Sulfonic Acid.
In-Process (Step 5) HPLC<2% Residual Sulfonic Acid; <1% Nitrile Impurity.[1]
Final Product IR SpectroscopyCharacteristic

bands (1370, 1170

).[1] Absence of Nitrile peak (~2220

).[1]

References

  • TSI Journals. (2012). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides.[1][3]

  • Common Organic Chemistry. (n.d.).[1] Amide to Nitrile: Common Conditions (SOCl2).[1][5]

  • Smolecule. (2023).[1] 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride: Hydrolysis and Reactivity.[1]

  • BenchChem. (2025).[1][6] Technical Guide to Sulfamoylbenzoic Acid Intermediates.[1]

Sources

Chromatographic purification of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers handling 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (CAS 116026-66-7). This compound presents a classic "dual-threat" challenge in purification: the sulfonyl chloride moiety is highly moisture-sensitive and reactive, while the aminocarbonyl (primary amide) group introduces polarity and potential solubility issues in non-polar solvents.

Current Status: Operational Topic: Chromatographic Isolation & Troubleshooting User Level: Senior Research / Process Development

Executive Summary: The "Sticky-Fragile" Paradox

Purifying this compound requires balancing two opposing chemical properties:

  • Fragility: The sulfonyl chloride (

    
    ) hydrolyzes rapidly to the sulfonic acid in the presence of water or nucleophilic solvents (alcohols).
    
  • Stickiness: The amide (

    
    ) group creates strong hydrogen bonding interactions with silica gel, often leading to peak tailing and requiring polar solvents that may carry moisture.
    

Core Directive: Speed and dryness are your primary variables. Avoid nucleophilic modifiers (alcohols, amines) at all costs.

Part 1: Pre-Purification & Sample Handling

Before you inject, ensure your sample isn't degrading in the vial.

Q1: My sample decomposes immediately upon dissolution. What solvent should I use?

Diagnosis: You are likely using a nucleophilic solvent or a "wet" polar aprotic solvent. The Fix:

  • FORBIDDEN Solvents: Methanol, Ethanol, Isopropanol (forms sulfonate esters); Water (forms sulfonic acid); DMSO/DMF (often contain water and are difficult to remove without heat, which accelerates decomposition).

  • RECOMMENDED Solvents: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Protocol: Dissolve the crude solid in the minimum amount of anhydrous DCM. If insolubility persists due to the amide group, add anhydrous THF (max 10% v/v).

Q2: Can I use a basic wash (NaHCO₃) to remove the sulfonic acid impurity before the column?

Warning: Proceed with extreme caution. While sulfonyl chlorides are generally more stable to acid than base, a rapid, cold wash can work.

  • Procedure: Dissolve in DCM. Wash once quickly with ice-cold 5% NaHCO₃. Immediately separate phases. Dry the organic layer over MgSO₄ (not Na₂SO₄, as MgSO₄ is a faster drying agent) and filter. Do not let the organic phase sit in contact with the aqueous base.

Part 2: Flash Chromatography (The Separation Phase)

The critical step where yield is often lost to the column.

Q3: Which stationary phase and mobile phase should I use?

The Standard: Normal Phase Silica (40–63 µm). The Conflict: The amide group tails on silica, but you cannot use the standard "anti-tailing" modifier (Triethylamine) because it reacts with sulfonyl chlorides to form unstable sulfene intermediates or sulfonamides.

Optimized Mobile Phase System:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)[1]

  • Gradient: 0%

    
     40% B (Adjust based on TLC).
    
  • Crucial Modifier: None. Rely on solvent strength.[2] If tailing is severe, use DCM/EtOAc gradients instead of Hexane/EtOAc to improve solubility.

Q4: My product is stuck on the column or eluting as a broad smear.

Root Cause: The amide-silica interaction is too strong, or the silica is too "wet," causing on-column hydrolysis. Troubleshooting Protocol:

  • Pre-Conditioning: Flush the column with 3 column volumes (CV) of 100% EtOAc (anhydrous) to strip water, then re-equilibrate with your starting non-polar solvent.

  • Loading: Use a solid load technique if possible (adsorb onto Celite, NOT silica, as Celite is less acidic/reactive) or a concentrated liquid load in DCM.

  • Flow Rate: Increase flow rate by 20-30%. Minimizing residence time reduces on-column degradation.

Visualization: Purification Decision Tree

The following logic flow dictates your purification strategy based on crude purity.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighPurity Purity > 85%? CheckPurity->HighPurity Crystallization Precipitation/Crystallization (Solvent: DCM/Hexane) HighPurity->Crystallization Yes Flash Flash Chromatography HighPurity->Flash No PostRun Evaporate < 30°C Store under Ar Crystallization->PostRun FlashSetup Setup: Dry Silica Solvent: Hex/EtOAc (No MeOH!) Flash->FlashSetup RunColumn Run Fast (High Flow Rate) FlashSetup->RunColumn RunColumn->PostRun

Caption: Decision matrix for purifying this compound. Crystallization is preferred; chromatography requires strict anhydrous conditions.

Part 3: Analytical HPLC (The Verification Phase)

Why your chromatogram looks wrong even when the product is pure.

Q5: I see multiple peaks in my HPLC trace that change over time. Is my product impure?

Diagnosis: You are likely injecting the sulfonyl chloride directly. The Mechanism: Sulfonyl chlorides hydrolyze on the column and in the mobile phase (which usually contains water/methanol). You are seeing a mixture of the chloride (reactant), the methyl ester (solvolysis), and the sulfonic acid (hydrolysis).

Q6: How do I accurately quantify this compound?

The Solution: You must use a Derivatization Method .[3][4][5] You cannot analyze the acid chloride directly. Protocol: React the sample with an excess of a secondary amine (e.g., Morpholine or Diethylamine) to form a stable sulfonamide before injection.

Derivatization Workflow:

  • Sample: Take 10 µL of reaction mixture/crude.

  • Quench: Add into 500 µL of Morpholine (excess) in Acetonitrile.

  • Wait: Allow to react for 5–10 minutes at RT.

  • Analyze: Inject this stable sulfonamide derivative.

  • Calculation: Back-calculate the concentration of the chloride based on the sulfonamide peak area.

Derivatization Substrate Sulfonyl Chloride (Unstable) Intermediate Reaction (Fast, <5 min) Substrate->Intermediate Impurity Hydrolysis (Sulfonic Acid) (If water present) Substrate->Impurity Side Rxn Reagent Morpholine (Excess) Reagent->Intermediate Product Sulfonamide Derivative (Stable for HPLC) Intermediate->Product Main Path

Caption: HPLC Derivatization Pathway. Conversion to the stable sulfonamide prevents on-column hydrolysis artifacts.

Part 4: Troubleshooting Matrix & Data

Solvent Compatibility Guide
SolventStatusReason
Methanol / Ethanol 🔴 CRITICAL FAIL Reacts to form esters (solvolysis).
Water 🔴 CRITICAL FAIL Hydrolyzes to sulfonic acid.[6]
DMSO 🟠 AVOID Hard to remove; hygroscopic (introduces water).
Dichloromethane (DCM) 🟢 EXCELLENT Good solubility, easy to dry.
Ethyl Acetate (EtOAc) 🟢 GOOD Good for polarity, but must be anhydrous.
Hexanes / Heptane 🟢 GOOD Non-polar component; poor solubility for amides alone.
Triethylamine (Et3N) 🔴 FAIL Can form reactive sulfenes/salts; avoid in mobile phase.
Common Failure Modes
SymptomProbable CauseCorrective Action
Tailing on TLC/Column Amide-Silica H-bondingIncrease EtOAc %; Switch to DCM/MeOH (Only if MeOH < 2% and run fast - risky) or better, DCM/Acetone .
Product is an Oil/Gum Solvent trappingSulfonyl chlorides often trap solvent. High vac drying is needed, but keep temp < 30°C to prevent thermal decomposition.
NMR shows "Clean" but HPLC is messy On-column degradationTrust the NMR (in CDCl3). Implement derivatization method for HPLC.

References

  • BenchChem Technical Support. (2025).[3][6] Sulfonyl Chloride Work-up and Purification Guide. Retrieved from

  • Merck Research Laboratories. (2022).[5] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography: Acid Sensitive Compounds. Retrieved from

  • Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides.[6][7][8] Retrieved from

Sources

Solvent effects on the reactivity of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 76503-37-2 | Formula:


 | MW:  233.67  g/mol
Role:  Senior Application Scientist
Date:  January 29, 2026

Solvent Selection & Solubility Matrix

The Challenge: Unlike simple tosyl chloride, the presence of the 3-aminocarbonyl (amide) group introduces significant polarity and hydrogen-bonding capability. This drastically alters the solvent compatibility profile, often leading to precipitation in non-polar media or unexpected hydrolysis in protic media.

Solvent Compatibility Table
Solvent ClassRecommended SolventsSolubility RatingReaction Rate ImpactRisk Profile
Polar Aprotic Acetonitrile (MeCN) HighFast (High

)
Low (Best balance of rate/solubility)
Polar Aprotic THF HighModerateLow (Watch for peroxides; keep dry)
Chlorinated DCM / Chloroform ModerateModerateModerate (Solubility issues at low temp)
Protic Methanol / Ethanol HighSlow (Ground state stabilization)Critical (High risk of solvolysis/ester formation)
Non-Polar Toluene / Hexane Very Low NegligibleHigh (Precipitation of reagent)
Basic Pyridine HighAccelerated (Catalytic)Low (If dry; acts as solvent & base)

Technical Insight: The reaction follows an


-like mechanism at the sulfur center. Polar aprotic solvents like Acetonitrile stabilize the charge-separated transition state, accelerating the reaction while maintaining the solubility of the polar amide moiety.

Reaction Mechanism & Kinetics

To troubleshoot effectively, you must visualize the competing pathways. The sulfonyl chloride (


) is an electrophile.[1][2] It faces a race between your desired nucleophile (Amine/Alcohol) and adventitious water (Hydrolysis).
Mechanistic Pathway Diagram

ReactionPathways Start 3-(Aminocarbonyl)-4-methyl benzenesulfonyl chloride TS_Main Trigonal Bipyramidal Transition State Start->TS_Main + R-NH2 (Fast in MeCN) TS_Hydro Hydrolysis TS Start->TS_Hydro + H2O (Fast in Protic Solvents) Nu Target Nucleophile (R-NH2) Water Water (Impurity) Product Sulfonamide Product (Desired) TS_Main->Product - HCl SideProd Sulfonic Acid (Dead End) TS_Hydro->SideProd - HCl

Figure 1: Kinetic competition between aminolysis (desired) and hydrolysis (undesired). The amide group at C3 accelerates both pathways via electronic withdrawal.

Troubleshooting Guide (FAQ)

Q1: "I am observing low yields and a new peak at [M-Cl+OH] in my LCMS. What happened?"

Diagnosis: Hydrolysis.[1][2][3][4][5][6] The sulfonyl chloride has converted to 3-(aminocarbonyl)-4-methylbenzenesulfonic acid .

  • Root Cause: Water ingress. Sulfonyl chlorides are hygroscopic.[3] The amide group makes this specific derivative even more prone to absorbing atmospheric moisture.

  • The Fix:

    • Switch to anhydrous solvents (Acetonitrile or DCM).

    • Add a drying agent (molecular sieves 4Å) to the reaction vessel if using non-commercial anhydrous solvents.

    • Protocol Adjustment: Flush the reaction vessel with Argon/Nitrogen before adding the sulfonyl chloride.

Q2: "The starting material won't dissolve in Toluene or DCM."

Diagnosis: Polarity Mismatch.

  • Root Cause: The 3-aminocarbonyl group (

    
    ) is a strong hydrogen bond donor/acceptor, significantly increasing the crystal lattice energy compared to standard tosyl chloride.
    
  • The Fix:

    • DCM Users: Add a co-solvent. 10-20% THF is usually sufficient to break the lattice.

    • Toluene Users: This solvent is likely too non-polar. Switch to Ethyl Acetate or Acetonitrile .

    • Base Choice: If using an organic base (TEA/DIPEA), add it before the sulfonyl chloride; the base can sometimes assist in solubilization via H-bonding.

Q3: "The reaction is sluggish even with primary amines."

Diagnosis: Lack of Activation.

  • Root Cause: While the amide is electron-withdrawing (activating), the 4-methyl group is electron-donating (deactivating). The net reactivity is moderate.

  • The Fix:

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-sulfonylpyridinium intermediate that is much more susceptible to nucleophilic attack than the chloride itself.

    • Temperature: Gently heat to 40-50°C. Warning: Do not exceed 60°C in the presence of alcohols to avoid esterification.

Q4: "Can I use water/acetone mixtures (Schotten-Baumann conditions)?"

Diagnosis: Feasible but risky.

  • Analysis: Classical Schotten-Baumann (aqueous base + organic solvent) works for stable sulfonyl chlorides. However, this specific molecule has a higher hydrolysis rate due to the electron-withdrawing amide.

  • Recommendation: Only use this method if you have a large excess of the nucleophile (amine) to outcompete water. Maintain pH ~9-10. If the nucleophile is precious/expensive, avoid aqueous conditions entirely .

Optimized Experimental Protocol

Objective: Synthesis of a Sulfonamide from 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[7]

  • Amine Nucleophile (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF [0.2 M concentration]

  • Catalyst: DMAP (0.1 equiv) - Optional, for unreactive amines

Workflow Diagram:

Protocol Step1 1. Prepare Solution A: Dissolve Amine + Base in Anhydrous MeCN (0°C) Step2 2. Prepare Solution B: Dissolve Sulfonyl Chloride in MeCN (keep dry) Step3 3. Addition: Add Sol. B to Sol. A dropwise over 15 mins Step1->Step3 Amine Ready Step2->Step3 Reagent Ready Step4 4. Reaction: Warm to RT. Stir 2-4 hours. Monitor by TLC/LCMS Step3->Step4 Step5 5. Quench: Add dilute HCl (1M) or Saturated NH4Cl Step4->Step5 Conversion >95%

Figure 2: Step-by-step synthesis workflow ensuring anhydrous conditions during the critical addition phase.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Solvation: Dissolve the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous Acetonitrile (concentration ~0.2 M). Cool to 0°C in an ice bath.

    • Why? Cooling suppresses potential side reactions and exotherms. Acetonitrile solubilizes the polar sulfonyl chloride better than DCM.

  • Addition: Dissolve This compound (1.0 equiv) in a minimal amount of Acetonitrile. Add this solution dropwise to the amine mixture.

    • Tip: If the sulfonyl chloride is not fully soluble, a suspension is acceptable; it will dissolve as it reacts.

  • Monitoring: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Check LCMS. If starting material remains, add 10 mol% DMAP.

  • Workup: Quench with saturated

    
     or 1M HCl (if product is acid-stable). Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

References

  • Rogne, O. (1972). Kinetics of the Hydrolysis of Sulphonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Kice, J. L. (1980). Mechanisms of Substitution at Sulfonyl Centers.[4] Advances in Physical Organic Chemistry, 17, 65-181. Link

  • King, J. F., et al. (1984). Hydrolysis of Sulfonyl Chlorides: The Mechanism.[2][4][7] Journal of the American Chemical Society, 106(26). Link

  • Sigma-Aldrich. (2024). Product Specification: this compound.[8]Link(Note: Representative link for physical property verification).

  • OECD SIDS. (2003).[3] 4-Methylbenzenesulfonyl chloride: SIDS Initial Assessment Report. UNEP Publications.[3] Link(Base data for tosyl chloride derivatives).

Sources

Technical Support Center: Thermal Management for 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Thermal Stability & Reaction Control for CAS 16767-78-9 and derivatives Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary: The Thermal Tightrope

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is a highly reactive electrophile, primarily utilized as a key intermediate in the synthesis of sulfonylurea antidiabetics (e.g., Glimepiride). Its dual-functional nature—possessing both a sulfonyl chloride (


) and an amide (

) group—creates a unique thermal stability profile.

Successful utilization requires navigating a "thermal tightrope":

  • Too Cold (< -10°C): Solubility drops significantly in standard solvents (DCM, THF), leading to heterogeneous reactions and potential accumulation of unreacted reagents (thermal runaway risk upon warming).

  • Too Hot (> 25°C during addition): Rapid hydrolysis competes with aminolysis. Furthermore, the ortho-methyl group provides electron donation that can stabilize transition states for side reactions, including desulfonylation or nitrile formation (dehydration of the amide).

Critical Temperature Thresholds
Process StageTarget TemperatureCritical Limit (Do Not Exceed)Scientific Rationale
Storage 2°C – 8°C20°CSulfonyl chlorides are moisture-sensitive. At >20°C, atmospheric moisture accelerates hydrolysis to the sulfonic acid, releasing HCl gas which autocatalyzes further decomposition.
Reaction Initiation (Reagent Addition)0°C – 5°C10°CThe coupling reaction with amines (aminolysis) is highly exothermic. Low temperature favors the kinetic product (sulfonamide) over the thermodynamic by-product (sulfonic acid via hydrolysis).
Reaction Aging 20°C – 25°C40°CAfter addition, warming ensures complete conversion. Exceeding 40°C risks dehydration of the 3-aminocarbonyl group to a nitrile.
Quenching/Workup < 15°C25°CQuenching (usually aqueous) generates heat. High temperatures during this biphasic step accelerate hydrolysis of the remaining product before phase separation.
Troubleshooting Guide: Thermal Diagnostics

Use this guide to diagnose yield or purity failures based on thermal history.

SymptomProbable Thermal CauseMechanism of FailureCorrective Action
Low Yield + High Sulfonic Acid Content T > 10°C during addition or wet solvent.Hydrolysis Competition: The rate of reaction with water (

) increases faster with temperature than the rate of reaction with the amine (

), especially in the presence of base.
1. Dry solvents (<0.05% water).2. Chill reactor to 0°C.3. Slow addition rate to maintain internal T < 5°C.
Formation of Nitrile Impurity (Ar-CN)T > 50°C or excess dehydrating agent.Amide Dehydration: The 3-aminocarbonyl group is stable under mild conditions but can dehydrate to a nitrile if heated, particularly if thionyl chloride was used in the previous step and not fully removed.1. Ensure strict T < 40°C during aging.2. Verify removal of

(if used) before coupling.
"Runaway" Exotherm upon warmingT < -15°C during addition.Reagent Accumulation: At very low temps, the reaction rate slows. Reagents accumulate unreacted. When warming begins, they react simultaneously, releasing a massive heat spike.1. Maintain T between -5°C and 0°C (do not over-cool).2. Ensure agitation is vigorous to prevent hot-spots.
Precipitate in Feed Line Feed T < 10°C (for concentrated solutions).Solubility Limit: The compound has limited solubility in non-polar solvents at low temps.1. Keep the feed vessel at ambient temp; only cool the receiving reactor.2. Dilute the feed solution.
Visualizing the Reaction Landscape

The following diagram illustrates the kinetic pathways determined by temperature control.

ReactionPathways Start 3-(Aminocarbonyl)-4- methylbenzenesulfonyl chloride Sulfonamide Target Sulfonamide (High Yield) Start->Sulfonamide Path A: 0-5°C Kinetic Control SulfonicAcid Sulfonic Acid (Hydrolysis Impurity) Start->SulfonicAcid Path B: >15°C or Wet Hydrolysis Nitrile Nitrile Derivative (Dehydration Impurity) Start->Nitrile Path C: >50°C Thermal Dehydration Amine Amine Reagent (e.g., cyclohexylamine) Amine->Start Exothermic Addition

Figure 1: Reaction pathways dictated by thermal control. Path A represents the optimal window. Path B and C are thermal failure modes.

Validated Protocol: Coupling Reaction

Context: This protocol is optimized for the reaction of this compound with a primary amine (e.g., trans-4-methylcyclohexylamine, as in Glimepiride synthesis).

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Base (Triethylamine or Pyridine, 2.0 equiv)

  • Solvent (DCM or THF, anhydrous)

Step-by-Step Methodology:

  • Preparation (T = 20°C):

    • Dissolve the amine and base in anhydrous DCM (10 volumes).

    • Checkpoint: Ensure water content is <0.05% by Karl Fischer titration. Hydrolysis is the primary yield killer [1].

  • Cooling (T = 0°C):

    • Cool the amine solution to 0°C using an ice/salt bath or cryostat.

    • Why: Pre-cooling the "sink" (amine solution) provides a thermal buffer for the exothermic addition.

  • Addition (T = 0°C to 5°C):

    • Dissolve this compound in DCM (5 volumes).

    • Add this solution dropwise to the amine mixture.

    • Critical Control: Monitor internal temperature.[1] Stop addition if T > 5°C. Resume only when T < 2°C.

  • Aging (T = 20°C):

    • Once addition is complete, remove the cooling bath.

    • Allow the mixture to warm to room temperature (20-25°C) over 30 minutes.

    • Stir for 2–4 hours.

    • monitor: TLC or HPLC should show <1% starting material.

  • Quenching (T < 15°C):

    • Cool the mixture back to 10°C.

    • Add 1M HCl (aq) slowly to neutralize excess base and remove unreacted amine.

    • Note: Acidic quench prevents the formation of water-soluble salts of the product, keeping it in the organic phase.

Frequently Asked Questions (FAQs)

Q1: Can I add the solid sulfonyl chloride directly to the amine solution?

  • Answer: It is not recommended for scale-up. Adding solids can create local "hot spots" where the concentration and temperature spike, leading to impurities. Dissolving the chloride in a solvent first ensures homogeneous distribution and better thermal transfer.

Q2: My product has a high melting point and precipitates during the reaction at 0°C. What should I do?

  • Answer: This is a common issue with sulfonylureas. If precipitation occurs, do not heat immediately. Ensure efficient mechanical stirring (overhead stirrer preferred over magnetic). You may add more solvent (dilution) to maintain slurry mobility. Only warm to Room Temp after the addition is complete.

Q3: How stable is the starting material in storage?

  • Answer: Sulfonyl chlorides are thermodynamically unstable relative to their sulfonic acids. In the presence of atmospheric moisture, they degrade. Store at 2–8°C in a tightly sealed container under argon or nitrogen. If the solid has turned into a "gum" or sticky paste, significant hydrolysis has occurred; repurification (recrystallization from toluene/hexane) is required [2].

References
  • Hanson, P. et al. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B, 1971.[2] Link

  • Grell, W. et al. "Sulfonyl ureas, processes for their preparation and pharmaceutical compositions."[3] US Patent 4,379,785 (Hoechst AG), 1983. (Describes the synthesis of Glimepiride intermediates). Link

  • Dunn, P. et al. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, 2009. Link

  • Sharpless, K. B. et al. "Stability of Heteroaromatic Sulfonyl Chlorides." ChemRxiv, 2025. (General stability data on functionalized sulfonyl chlorides). Link

Sources

Technical Support Center: Work-up Procedures for 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the technical support hub for 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride . This guide addresses the specific challenges of handling this dual-functional reagent. Unlike simple tosyl chlorides, this molecule possesses a primary amide (


) alongside the reactive sulfonyl chloride  (

).

Critical Reactivity Profile:

  • Electrophilic Center: The sulfonyl chloride is highly moisture-sensitive and prone to hydrolysis, generating hydrochloric acid (HCl) and the corresponding sulfonic acid.

  • Polarity Shift: The aminocarbonyl group significantly increases polarity compared to standard lipophilic sulfonyl chlorides. This alters solubility profiles, making the compound less soluble in non-polar alkanes (hexanes/heptane) and more prone to emulsion formation during aqueous work-ups.

  • Thermal Instability: Hydrolysis is exothermic. Uncontrolled quenching can lead to thermal runaway or degradation of the amide functionality.

Standard Operating Procedure (SOP): Quenching & Extraction

This protocol is designed to maximize recovery of the sulfonamide product while efficiently removing excess sulfonyl chloride reagent and its hydrolyzed byproducts.

Phase 1: The Controlled Quench

Objective: Deactivate excess electrophile without degrading the product.

  • Temperature Control: Cool the reaction mixture to 0–5°C using an ice/water bath. The hydrolysis of

    
     is exothermic; heat promotes side reactions (e.g., amide hydrolysis).
    
  • Quenching Agent:

    • Standard: Saturated aqueous Sodium Bicarbonate (

      
      ).[1] This neutralizes the HCl generated during hydrolysis.[1]
      
    • Alternative (if product is base-sensitive): Cold brine or water.

  • Addition: Add the quenching agent dropwise.[2] Monitor internal temperature; do not allow it to exceed 10°C.

  • Agitation: Stir vigorously for 15–30 minutes. This ensures the unreacted sulfonyl chloride at the interface hydrolyzes completely to the water-soluble sulfonic acid salt.

Phase 2: Phase Separation & Solvent Selection

Objective: Isolate the organic product from the aqueous waste.

Solvent Recommendation Table

SolventSuitabilityTechnical Note
Dichloromethane (DCM) High Excellent solubility for the amide-containing product; good phase separation density.
Ethyl Acetate (EtOAc) High Good general solubility, but higher risk of carrying water; requires thorough drying.
Diethyl Ether Low Poor solubility for the polar aminocarbonyl group; likely to precipitate product prematurely.
Hexanes/Heptane Unsuitable The product will likely oil out or precipitate; use only for recrystallization.

Protocol:

  • Dilute the reaction mixture with the chosen solvent (DCM or EtOAc).

  • Transfer to a separatory funnel.

  • The "Amide" Wash: Because the starting material contains an amide, it may act as a hydrotrope, causing emulsions. If an emulsion forms, add a small amount of saturated brine or isopropanol (5% v/v) to break it.

  • Separate the layers.[1][3][4] Keep the organic layer (Product).

Phase 3: Impurity Removal (The Wash Sequence)

Objective: Chemically target specific impurities.

  • Acid Wash (Removal of Amine Nucleophiles):

    • Wash organic layer with 0.5 M HCl or 1 M Citric Acid .

    • Mechanism:[5][6][7][8][9] Protonates unreacted amines (nucleophiles), moving them to the aqueous layer.

    • Caution: Do not use concentrated acid, or you risk hydrolyzing the amide group on your scaffold.

  • Base Wash (Removal of Sulfonic Acid/Excess Reagent):

    • Wash with Saturated

      
       .[1]
      
    • Mechanism:[5][6][7][8][9] Converts the hydrolyzed byproduct (3-(aminocarbonyl)-4-methylbenzenesulfonic acid) into its sodium salt, which is highly water-soluble and effectively partitioned into the aqueous phase.

  • Drying:

    • Dry over anhydrous

      
       or 
      
      
      
      .[1] Filter and concentrate in vacuo.

Visualizing the Workflow

The following diagram illustrates the decision logic for the work-up, highlighting the fate of impurities.

WorkupLogic Start Crude Reaction Mixture (Product + Excess SO2Cl + Amine) Quench Quench: Sat. NaHCO3 (0°C) Hydrolyzes SO2Cl -> Sulfonic Acid Start->Quench Stop Reaction Separation Phase Separation (DCM or EtOAc) Quench->Separation AqLayer1 Aqueous Layer 1 (Sulfonic Acid Salt + Inorganic Salts) Separation->AqLayer1 Remove OrgLayer1 Organic Layer 1 (Product + Unreacted Amine) Separation->OrgLayer1 Keep AcidWash Wash: 1M Citric Acid OrgLayer1->AcidWash AqLayer2 Aqueous Layer 2 (Protonated Amine Salts) AcidWash->AqLayer2 Remove Amine OrgLayer2 Organic Layer 2 (Purified Product) AcidWash->OrgLayer2 Keep Product Dry Dry (MgSO4) & Concentrate OrgLayer2->Dry

Caption: Logical flow for removing excess sulfonyl chloride (via hydrolysis/bicarb wash) and unreacted amines (via acid wash).

Troubleshooting & FAQs

Q1: I see a precipitate forming during the aqueous quench. What is it?

  • Diagnosis: This is likely your product precipitating. The aminocarbonyl group reduces solubility in the organic/aqueous interface.

  • Solution: Do not discard the solid!

    • Add more polar organic solvent (DCM or 5-10% MeOH in DCM) to dissolve it back into the organic layer.

    • Alternatively, filter the solid, wash with water and cold ether. Analyze by LC-MS. It might be pure enough to skip extraction.

Q2: The sulfonyl chloride reagent seems to persist even after a bicarb wash.

  • Diagnosis: Steric hindrance or insufficient hydrolysis time.[1] The methyl group at the 4-position and the amide at the 3-position can sterically shield the sulfonyl chloride.

  • Solution:

    • Nucleophilic Quench: Add a small amount of a "sacrificial" amine (e.g., dimethylamine or morpholine) to the reaction mixture before work-up. This rapidly converts the difficult-to-hydrolyze sulfonyl chloride into a highly soluble sulfonamide byproduct that can be removed via chromatography later, or by acid wash if the sacrificial amine is basic enough.[1]

    • Extended Hydrolysis: Stir the bicarbonate mixture for at least 60 minutes at room temperature (after the initial cold quench).

Q3: My yield is low, and the aqueous layer is cloudy.

  • Diagnosis: The product (likely a sulfonamide with an amide handle) is amphiphilic and may be staying in the aqueous layer.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product out (Salting-out effect).

    • Re-extraction: Perform 3–4 extractions with smaller volumes of DCM rather than one large extraction.

Q4: Can I use alcohols (MeOH/EtOH) to quench?

  • Warning: Only if you want the sulfonate ester! Reacting the sulfonyl chloride with alcohols will form the sulfonate ester (e.g., methyl 3-(aminocarbonyl)-4-methylbenzenesulfonate), which is a stable impurity and difficult to separate from your sulfonamide product. Always quench with water/base if the goal is to destroy the reagent.

References

  • BenchChem. (2025).[1] Sulfonyl Chloride Work-up Procedures and Troubleshooting. Retrieved from BenchChem Technical Library.

  • American Chemical Society (ACS). (2009).[2] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Methylbenzenesulfonyl chloride.[10] Retrieved from Sigma-Aldrich Catalog.[3] Link

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum and Reactivity Data for Benzenesulfonyl chlorides. NIST Chemistry WebBook.[10] Link

  • Capital Resin Corporation. (2022). Neutralizing Sulfonic Acid Byproducts in Industrial Synthesis. Link

Sources

Validation & Comparative

Technical Comparison: 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride vs. Tosyl Chloride Reactivity Content Type: Publish Comparison Guide

A Guide for Medicinal Chemists and Process Engineers

Executive Summary

In the landscape of sulfonylating agents, p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) stands as the industry benchmark for activating alcohols and protecting amines. However, for drug discovery campaigns targeting specific sulfonamide scaffolds—particularly in fragment-based drug discovery (FBDD)—This compound (AMBSC) emerges as a critical building block.

While they share the core 4-methylbenzenesulfonyl chloride skeleton, the presence of the meta-aminocarbonyl (amide) group in AMBSC fundamentally alters its solubility profile, electrophilicity, and required reaction conditions. This guide objectively compares these two reagents, providing experimental protocols to navigate the distinct reactivity of AMBSC.

Part 1: Comparative Technical Profile

The following table synthesizes the physicochemical and reactivity differences. Note the shift in polarity and electronic activation.

FeatureTosyl Chloride (TsCl) AMBSC
Structure 4-Methylbenzenesulfonyl chlorideThis compound
Electronic Nature Electron-rich ring (Methyl donor)Electron-deficient ring (Amide withdrawing)
Electrophilicity Moderate (Stable, controlled)High (Activated by meta-EWG)
Solubility High in DCM, Toluene, Et₂OLow in DCM; High in DMF, DMAc, DMSO
Hydrolytic Stability Moderate (

hours in wet solvent)
Low (Rapid hydrolysis in wet conditions)
Primary Application Reagent (Activation/Protection)Building Block (Scaffold Installation)
Base Compatibility Broad (Pyridine, TEA, NaOH, NaH)Restricted (Non-nucleophilic, mild bases preferred)
1.1 Electronic Activation & Reactivity

The defining difference is the Hammett substituent effect.

  • TsCl: The methyl group at the para position (

    
    ) is electron-donating, stabilizing the sulfonyl chloride and moderating its reactivity. This makes TsCl "forgiving" of minor moisture or nucleophilic impurities.
    
  • AMBSC: The amide group at the meta position exerts an electron-withdrawing inductive effect (

    
    ). This pulls electron density from the benzene ring, making the sulfur center significantly more electrophilic. Consequently, AMBSC reacts 5–10x faster than TsCl  with amines but is also far more susceptible to rapid hydrolysis.
    
1.2 Solubility & Solvent Effects

TsCl is a staple of biphasic reactions (DCM/Water) or standard organic synthesis (DCM/Pyridine). AMBSC, possessing a primary amide, exhibits strong intermolecular hydrogen bonding. It is virtually insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in DCM.

  • Operational Implication: Reactions with AMBSC often require polar aprotic solvents (DMF, NMP) or mixed solvent systems (THF/DMF), which complicates workup (aqueous extraction is difficult due to DMF miscibility).

Part 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the divergent pathways. Note the "Amide Trap" in the AMBSC pathway where strong bases can deprotonate the amide, leading to solubility crashes or side reactions.

G cluster_TsCl Pathway A: Tosyl Chloride (TsCl) cluster_AMBSC Pathway B: AMBSC Start Substrate (Amine/Alcohol) TsCl_Reagent TsCl Reagent Start->TsCl_Reagent Standard Base (TEA/Py) AMBSC_Reagent AMBSC Reagent Start->AMBSC_Reagent Mild Base (DIPEA) TsCl_Inter Tetrahedral Intermediate TsCl_Reagent->TsCl_Inter Slow Attack TsCl_Prod Tosylate/Sulfonamide TsCl_Inter->TsCl_Prod -Cl⁻ AMBSC_Inter Activated Intermediate AMBSC_Reagent->AMBSC_Inter Fast Attack (EWG effect) Side_Rxn Side Rxn: Amide Deprotonation AMBSC_Reagent->Side_Rxn Strong Base (NaH/KOH) AMBSC_Prod Functionalized Scaffold AMBSC_Inter->AMBSC_Prod -Cl⁻

Figure 1: Comparative reaction pathways. Pathway B (AMBSC) highlights the risk of side reactions with strong bases due to the acidic amide protons.

Part 3: Experimental Protocols
Protocol A: Standard Tosylation (Benchmark)

Use this for routine protection of amines or activation of alcohols.

  • Dissolution: Dissolve 1.0 equiv of substrate (amine/alcohol) in dry DCM (0.2 M).

  • Base Addition: Add 1.5 equiv of Triethylamine (TEA) or Pyridine.

  • Reagent Addition: Add 1.1 equiv of TsCl in one portion at 0°C.

  • Reaction: Warm to RT. Stir for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry and concentrate.

Protocol B: Scaffold Installation with AMBSC

Use this when the 3-aminocarbonyl motif is required in the final molecule. This protocol addresses the solubility and reactivity issues.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: AMBSC (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) – Selected to minimize nucleophilic competition and avoid amide deprotonation.

  • Solvent: Anhydrous THF/DMF (9:1 ratio). DMF aids solubility; THF allows for easier workup.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve the amine in the THF/DMF mixture (concentration ~0.15 M).

  • Base Addition: Add DIPEA via syringe. Cool the mixture to -10°C .

    • Why? AMBSC is highly reactive. Lower temperatures prevent hydrolysis from trace moisture and control the exotherm.

  • Reagent Addition: Dissolve AMBSC in a minimal amount of DMF. Add this solution dropwise to the amine mixture over 10 minutes.

    • Critical Control Point: Do not add solid AMBSC directly if possible, as slow dissolution creates heterogeneous "hotspots" leading to impurities.

  • Monitoring: Stir at -10°C for 30 minutes, then allow to warm to 0°C. Monitor by LCMS.

    • Expectation: Reaction should be complete within <1 hour (significantly faster than TsCl).

  • Quench & Workup:

    • Quench with 5% aqueous citric acid (mildly acidic to keep the amide stable but remove DIPEA).

    • Extract with Ethyl Acetate (DCM is often poor for extracting these polar products).

    • Wash the organic layer 3x with 5% LiCl solution (to remove DMF).

    • Dry over Na₂SO₄ and concentrate.

Part 4: Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet solvents; AMBSC is moisture sensitive.Use freshly distilled solvents; switch to Schlenk line techniques.
Precipitate during addition Product or Reagent insolubility.Increase DMF ratio; ensure base is added before AMBSC.
Byproduct: Sulfonic Acid Hydrolysis due to slow reaction rate.Increase amine concentration; ensure temperature is kept low (-10°C) initially.
Double Addition High reactivity of AMBSC.strictly control stoichiometry (1.05 equiv); add AMBSC slowly.
References
  • Hammett Equation & Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Sulfonylation Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution). Link

  • Amide Solubility & Hydrogen Bonding: Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
  • General Protocol for Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonic Acids and their Salts to Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Tosyl Chloride Properties: Sigma-Aldrich Product Specification for p-Toluenesulfonyl Chloride. Link

Comparative Guide: SAR and Therapeutic Potential of Sulfonamides from 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for sulfonamides derived from 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (CAS 76503-37-2). It is designed for medicinal chemists and drug developers evaluating this scaffold for Carbonic Anhydrase (CA) inhibition , Diuretic activity , or Antidiabetic (Sulfonylurea) development.

Executive Summary & Scaffold Analysis

This compound represents a distinct bifunctional scaffold in medicinal chemistry. Unlike the ubiquitous p-toluenesulfonyl chloride (tosyl chloride) or the m-sulfamoyl-4-chlorobenzoic acid derivatives (precursors to thiazide diuretics), this scaffold combines a lipophilic para-methyl group with a polar, hydrogen-bond-donating meta-carbamoyl moiety.

This specific substitution pattern offers unique pharmacological opportunities:

  • Carbonic Anhydrase Inhibition (CAI): The meta-carbamoyl group acts as a secondary anchor in the CA active site, potentially enhancing selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

  • Metabolic Stability: The p-methyl group is metabolically distinct from the p-chloro group found in classical diuretics (e.g., Hydrochlorothiazide), offering an alternative oxidation handle (via CYP450) to carboxylic acid metabolites.

  • Solubility Profile: The amide functionality significantly lowers logP compared to simple alkyl-benzenesulfonamides, improving aqueous solubility for oral formulations.

Chemical Synthesis & Derivatization Workflow

To explore the SAR, the sulfonyl chloride core is typically diversified at the sulfonamide nitrogen (


).
Core Synthetic Pathway
  • Sulfonamide Formation: Nucleophilic attack by primary/secondary amines or ammonia.

  • Sulfonylurea Formation: Reaction of the primary sulfonamide with isocyanates or carbamates (for antidiabetic activity).

  • Dehydration (Optional): Conversion of the 3-aminocarbonyl group to a nitrile (cyano) group using

    
    , accessing a different bioisosteric space.
    

SynthesisWorkflow Scaffold 3-(Aminocarbonyl)-4-methyl benzenesulfonyl chloride (Electrophile) PrimarySulf Primary Sulfonamide (R=H) Scaffold->PrimarySulf Ammonolysis SecSulf Secondary Sulfonamide (CA Inhibitor Potential) Scaffold->SecSulf Nucleophilic Substitution Ammonia NH3 / NH4OH Sulfonylurea Sulfonylurea Derivative (Antidiabetic Potential) PrimarySulf->Sulfonylurea Coupling (Base) Isocyanate R-N=C=O (Isocyanate) Isocyanate->Sulfonylurea Amine R-NH2 (Primary Amine) Amine->SecSulf

Figure 1: Divergent synthesis pathways from the parent chloride scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives depends heavily on the modification of the


-sulfonamide position (

) and its interplay with the fixed benzene core.
Zone A: The Sulfonamide Nitrogen ( )

This is the primary vector for determining therapeutic class.

Substituent (

)
Primary IndicationMechanism of ActionSAR Insight
-H (Primary)CA Inhibition Zinc binding in CA active site.High affinity for CA II. The 3-CONH₂ group forms H-bonds with hydrophilic residues (e.g., Gln92) in the active site.
-CONH-R (Urea)Antidiabetic SUR1 Receptor Binding (

channel).
Lipophilic R-groups (e.g., cyclohexyl) mimic Glipizide/Glimepiride. The 3-CONH₂ group may alter SUR1 affinity compared to the 3-H of Tolbutamide.
-Heterocycle Antibacterial Dihydropteroate synthase inhibition.Requires specific pKa (6.5–7.5). The electron-withdrawing effect of the 3-CONH₂ group lowers the pKa of the sulfonamide NH, potentially increasing potency.
Zone B: The Fixed Core (3-CONH₂ / 4-CH₃)

Comparing this scaffold to established drugs reveals its unique positioning.

  • Vs. 4-Chloro (Diuretics): In thiazide diuretics (e.g., Hydrochlorothiazide), the 4-position is occupied by Chlorine (electron-withdrawing, lipophilic). Replacing Cl with Methyl (electron-donating) generally reduces diuretic potency but may reduce hypokalemia side effects.

  • Vs. 3-Carboxy (Furosemide-like): The 3-Aminocarbonyl is neutral, whereas 3-Carboxy is anionic at physiological pH. This improves membrane permeability (passive transport) compared to carboxylic acid derivatives, potentially enhancing CNS penetration for brain-targeted CAIs.

SAR_Map Core Benzene Core Pos1 1-Sulfonyl Group (Zinc Binding / H-Bonding) Core->Pos1 Pos3 3-Aminocarbonyl (Sec. Anchor / Polarity) Core->Pos3 Pos4 4-Methyl Group (Hydrophobic Interaction) Core->Pos4 Biological Activity\n(CAI / SUR1 / Diuretic) Biological Activity (CAI / SUR1 / Diuretic) Pos1->Biological Activity\n(CAI / SUR1 / Diuretic) Water Solubility\n(Increased) Water Solubility (Increased) Pos3->Water Solubility\n(Increased) Selectivity\n(CA Isoforms) Selectivity (CA Isoforms) Pos3->Selectivity\n(CA Isoforms) Metabolic Stability\n(CYP Oxidation Site) Metabolic Stability (CYP Oxidation Site) Pos4->Metabolic Stability\n(CYP Oxidation Site)

Figure 2: SAR Map highlighting the functional roles of the scaffold's substituents.

Comparative Performance Guide

This section compares derivatives of the 3-(Aminocarbonyl)-4-methyl scaffold against standard clinical agents.

Case Study 1: Carbonic Anhydrase Inhibition (CAI)

Target: Glaucoma, Anticonvulsant, Antitumor.

Feature3-CONH₂-4-Me Derivative (Novel)Acetazolamide (Standard)Methazolamide (Standard)
Core Structure BenzeneThiadiazoleThiadiazole
Zinc Binding SulfonamideSulfonamideSulfonamide
Lipophilicity Moderate (Balanced)Low (Hydrophilic)Moderate
Isoform Selectivity Potential for CA IX/XII (Tumor)Pan-inhibitor (Promiscuous)Pan-inhibitor
Permeability High (Neutral Amide)Low (Active Transport req.)Moderate

Verdict: The 3-aminocarbonyl scaffold offers a superior starting point for designing isoform-selective inhibitors compared to the rigid thiadiazole scaffold of Acetazolamide.

Case Study 2: Antidiabetic Sulfonylureas

Target: SUR1 Receptor (Type 2 Diabetes).[1][2]

Feature3-CONH₂-4-Me Urea Tolbutamide (1st Gen)Glibenclamide (2nd Gen)
Scaffold 3-Carbamoyl-4-methyl4-Methyl (No 3-sub)5-Chloro-2-methoxy
Potency (SUR1) Moderate (Predicted)LowHigh
Duration MediumShortLong
Hypoglycemia Risk Lower (Predicted)LowHigh

Verdict: While likely less potent than Glibenclamide, the 3-CONH₂-4-Me derivatives may offer a "Goldilocks" profile—sufficient potency with reduced risk of severe hypoglycemia due to faster dissociation kinetics (similar to Gliclazide).

Experimental Protocols

Protocol A: Synthesis of 3-(Aminocarbonyl)-4-methylbenzenesulfonamide

Validation: This step converts the chloride to the primary sulfonamide, the precursor for all subsequent SAR.

  • Reagents: this compound (1.0 eq), 28% Ammonium Hydroxide (

    
    , excess), Acetone (Solvent).
    
  • Procedure:

    • Dissolve the sulfonyl chloride in acetone at 0°C.

    • Add

      
       dropwise while maintaining temperature <10°C (Exothermic!).
      
    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo to remove acetone.

    • Acidify the residue with 1N HCl to pH 3 to precipitate the product.

    • Filter, wash with cold water, and dry.

  • QC Check:

    
    -NMR (DMSO-
    
    
    
    ) should show two distinct exchangeable singlets for
    
    
    (~7.2 ppm) and
    
    
    (~7.5-8.0 ppm).
Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Validation: Esterase activity method.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Recombinant human CA I, CA II, or CA IX.

  • Method:

    • Incubate enzyme with varying concentrations of the sulfonamide derivative in Tris-sulfate buffer (pH 7.6) for 15 min at 25°C.

    • Add 4-NPA (substrate).

    • Monitor the formation of 4-nitrophenolate ion spectrophotometrically at 400 nm over 30 minutes.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or equivalent).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: Bioorganic and medicinal chemistry of the sulfonamides and sulfamates. Journal of Enzyme Inhibition and Medicinal Chemistry , 23(2). Link

  • Gribble, G. W., et al. (2012). Sulfonamide Diuretics: Synthesis and SAR. Comprehensive Medicinal Chemistry II . Link

  • Ashfield, R., et al. (1999).[1] High-affinity binding of sulfonylureas to the SUR1 receptor requires specific interaction with the sulfonamide group. Diabetes , 48(6).[3] Link

  • PubChem Compound Summary. (2024). This compound (CAS 76503-37-2). National Center for Biotechnology Information. Link

  • Thakur, A., et al. (2015). Sulfonamides as potential carbonic anhydrase inhibitors: A review. Current Medicinal Chemistry . Link

Sources

Comparative Guide: Analytical Validation of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (hereafter referred to as AMBSC ) presents a distinct analytical challenge due to its high reactivity and moisture sensitivity.[1] As a critical intermediate in the synthesis of sulfonylurea drugs (specifically Gliclazide), the purity of AMBSC directly correlates to the yield and impurity profile of the final API.

This guide compares three analytical methodologies. While Direct Potentiometric Titration has historically served as a rapid release test, it lacks the specificity required for modern regulatory standards. Quantitative NMR (qNMR) emerges as the absolute primary method for reference standard characterization, offering high accuracy without the need for identical reference materials. However, for routine Quality Control (QC), Pre-column Derivatization HPLC is the recommended gold standard, balancing specificity, robustness, and throughput.

The Analytical Challenge: Hydrolytic Instability

The core difficulty in analyzing AMBSC lies in its electrophilic sulfonyl chloride moiety (-SO2Cl).[1] Upon contact with moisture—including atmospheric humidity or aqueous mobile phases—it rapidly hydrolyzes into 3-(aminocarbonyl)-4-methylbenzenesulfonic acid and hydrochloric acid.[1]

  • Mechanism:

    
    [1]
    
  • Impact: Standard Reversed-Phase HPLC (RP-HPLC) using aqueous buffers causes on-column degradation, leading to split peaks, variable retention times, and underestimation of purity.[1]

Therefore, the analytical strategy must either exclude water entirely (qNMR) or chemically stabilize the analyte prior to exposure (Derivatization HPLC).

Comparative Method Analysis

Method A: Pre-Column Derivatization HPLC (Recommended for Routine QC)

This method involves reacting AMBSC with a secondary amine (e.g., diethylamine or morpholine) to form a stable sulfonamide derivative before injection.[1] This derivative is hydrolytically stable and compatible with standard aqueous C18 HPLC conditions.

Method B: 1H-Quantitative NMR (Recommended for Reference Standards)

qNMR utilizes the direct proportionality between signal integration and molar concentration.[1] By dissolving the sample in a dry deuterated solvent (e.g., DMSO-


) with an internal standard, purity is calculated absolutely.[1]
Method C: Potentiometric Titration (Legacy)

Typically involves reacting the sample with morpholine and titrating the released HCl with NaOH. While useful for "total active chlorine," it often struggles to differentiate between the active chloride and certain acidic impurities with high precision.

Performance Matrix
FeatureMethod A: Derivatization HPLCMethod B: 1H-qNMRMethod C: Titration
Specificity High (Separates impurities)High (Structural ID included)Low (Functional group only)
Moisture Tolerance High (Derivatization quenches reactivity)Medium (Requires dry solvents)Low (Hydrolysis affects result)
Precision (RSD) < 0.5%< 1.0%1.0 - 2.0%
Throughput High (Automated sequences)Low (Manual prep/processing)Medium
Reference Std Required (of the derivative)Not Required (Internal Std only)Not Required
LOD/LOQ ppm level~0.1%> 1.0%

Experimental Protocols

Protocol A: Pre-Column Derivatization HPLC

Principle: AMBSC reacts with excess diethylamine (DEA) to form N,N-diethyl-3-(aminocarbonyl)-4-methylbenzenesulfonamide.[1]

Reagents:

  • Derivatizing Agent: Diethylamine (DEA), >99%.

  • Solvent: Anhydrous Acetonitrile (ACN).

  • Quenching Agent: 10% Acetic Acid solution.

Workflow Diagram:

DerivatizationWorkflow Sample Weigh AMBSC (10 mg) React Add Excess DEA (in ACN) Sample->React Dissolve Wait Reaction Time (5 min, Ambient) React->Wait Fast Kinetics Quench Quench/Dilute (Acetic Acid/Water) Wait->Quench Stabilize pH Inject Inject to HPLC Quench->Inject Analyze

Caption: Figure 1. Kinetic stabilization workflow for AMBSC via diethylamine derivatization.

Step-by-Step Procedure:

  • Preparation: Dissolve 50 mg of AMBSC sample in 10 mL of anhydrous ACN.

  • Derivatization: Transfer 1.0 mL of sample solution to a vial. Add 0.5 mL of Diethylamine (excess). Vortex for 30 seconds.

  • Reaction: Allow to stand for 5 minutes at room temperature (reaction is exothermic and rapid).

  • Dilution: Dilute to volume with Mobile Phase A/B mix (to match initial gradient) to quench excess amine and adjust pH.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 15 mins.

    • Detection: UV @ 254 nm.[3]

    • Target: Quantify the derivative peak against a standard of the derivative (synthesized and characterized separately via qNMR).

Protocol B: 1H-Quantitative NMR (qNMR)[1]

Principle: Absolute quantification using an internal standard (IS) with distinct chemical shifts.

Reagents:

  • Solvent: DMSO-

    
     (Anhydrous).[1] Note: CDCl3 is acceptable but DMSO ensures solubility of the amide moiety.
    
  • Internal Standard: Maleic Acid (TraceCERT®) or Dimethyl Sulfone.

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~20 mg of AMBSC sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Dissolution: Add 0.7 mL DMSO-

    
    . Cap immediately and vortex until fully dissolved.
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Methyl group of AMBSC (

    
     ppm) vs. the singlet of Maleic Acid (
    
    
    
    ppm) or Dimethyl Sulfone (
    
    
    ppm). Avoid aromatic region overlap if possible.

Calculation:


[1]
  • 
    : Integral area
    
  • 
    : Number of protons (3 for methyl group)[1]
    
  • 
    : Molecular weight[4][5][6][7][8]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard[1]
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • European Pharmacopoeia (Ph. Eur.) . 2.2.[9][10][11]33. Nuclear Magnetic Resonance Spectrometry. Link[1]

  • Kishore, M., et al. (2011). Development of a Derivatization RP-HPLC Method for Determination of Sulfonyl Chlorides. ResearchGate. Link

  • Sarkar, A., et al. (2012). Gliclazide: A Comprehensive Review of Analytical Methods. Critical Reviews in Analytical Chemistry. Link[1]

  • PubChem. Gliclazide Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: Structural Elucidation of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of sulfonamide-based diuretics and carbonic anhydrase inhibitors, 3-(aminocarbonyl)-4-methylbenzenesulfonyl chloride serves as a critical electrophilic scaffold. However, its dual-functionality—possessing both a rigid, hydrogen-bond-donating amide group and a moisture-sensitive sulfonyl chloride moiety—creates significant characterization challenges.[1]

While NMR spectroscopy (


H, 

C) is the standard for solution-state identity, it fails to capture the specific conformational locking induced by the ortho-methyl/amide interaction or the supramolecular instability of the sulfonyl chloride group.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Density Functional Theory (DFT) and NMR , demonstrating why SC-XRD is the non-negotiable gold standard for validating this pharmacophore's geometry prior to derivatization.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of characterization methods specifically for sulfonyl chloride derivatives prone to hydrolysis and rotational isomerism.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
3D Conformation Absolute. Direct observation of torsion angles (Amide vs. Phenyl ring).Averaged. Fast rotation on NMR timescale obscures steric strain.[1]Predictive. Heavily dependent on basis set (e.g., B3LYP/6-31G*) and solvation models.[1]
Intermolecular Interactions Explicit. Maps H-bond networks (Amide...Sulfonyl) critical for solubility/melting point.Inferred. Chemical shifts (

) hint at H-bonding but cannot visualize the network.[1]
Theoretical. Can calculate interaction energies but misses packing polymorphism.
Stability Assessment High. Identifies hydrolysis products (sulfonic acid) as distinct phases or disorder.[1]Medium. Hydrolysis appears as new peaks, but rapid exchange can broaden signals.[1]N/A. Static calculation; does not account for environmental moisture.[1]
Bond Metrics Precise. Measures S–Cl bond length elongation (reactivity indicator).None. Cannot measure bond lengths.Overestimated. Gas-phase calculations often overestimate S–Cl length vs. solid state.[1]
Critical Decision Matrix

Use the following logic flow to determine the appropriate analytical pathway for your derivative.

DecisionMatrix Start Sample: 3-(Aminocarbonyl)-4-methyl benzenesulfonyl chloride PurityCheck Is Purity > 95%? Start->PurityCheck SolidState Is Solid State Packing Critical (Polymorphism)? PurityCheck->SolidState Yes NMR Use NMR + LCMS (Routine ID) PurityCheck->NMR No Steric Is Ortho-Substitution Causing Steric Strain? SolidState->Steric No (Detailed Structure) PXRD Use Powder XRD (Bulk Phase ID) SolidState->PXRD Yes (Bulk ID) Steric->NMR No SCXRD Use SC-XRD (Definitive Structure) Steric->SCXRD Yes (Crucial)

Figure 1: Analytical decision matrix. SC-XRD is triggered by the need to resolve steric strain or packing polymorphism.

Technical Deep Dive: The Crystallographic Advantage

The "Ortho-Effect" and Amide Planarity

In this compound, the methyl group at position 4 sterically crowds the amide group at position 3.

  • NMR Limitation: In solution, the amide bond rotates, averaging the signals.

  • X-Ray Insight: SC-XRD reveals the dihedral angle (twist) of the amide plane relative to the benzene ring. A twist >30° disrupts

    
    -conjugation, altering the electronic density available for the sulfonamide synthesis reaction.
    
The Labile S–Cl Bond

The S–Cl bond length is a direct predictor of reactivity (leaving group ability).

  • Typical S–Cl Length:

    
     Å.[1]
    
  • Crystallographic Warning: If the structure reveals an elongation (

    
     Å) or high thermal parameters (
    
    
    
    ) on the Chlorine atom, the compound is likely undergoing slow hydrolysis to the sulfonic acid in the lattice.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain single crystals suitable for diffraction while preventing hydrolysis of the chlorosulfonyl group.

Phase A: Synthesis & Purification[2]
  • Precursor: 3-Amino-4-methylbenzoic acid or similar toluene derivatives.[1]

  • Chlorosulfonation: Reaction with chlorosulfonic acid (

    
    ) must be quenched on dry ice to prevent immediate hydrolysis [1].[1]
    
  • Isolation: Extract with dry Dichloromethane (DCM).[1] Do not use water/alcohol for recrystallization.

Phase B: Anhydrous Crystallization Protocol
  • Method: Vapor Diffusion (Sitting Drop).[1]

  • Solvent System:

    • Solvent: Anhydrous Chloroform (

      
      ) or DCM.[1]
      
    • Anti-solvent:[1] Dry n-Hexane or Pentane.[1]

  • Procedure:

    • Dissolve 20 mg of the derivative in 0.5 mL of dry

      
       in a small vial.
      
    • Place this vial inside a larger jar containing 5 mL of dry n-Hexane.

    • Seal tightly.[1] The hexane vapors will slowly diffuse into the chloroform, lowering solubility without introducing moisture.

    • Timeframe: 24–48 hours at

      
      .
      
Phase C: Data Collection & Refinement[1]
  • Temperature: Collect data at 100 K (Cryostream). This freezes the rotation of the sulfonyl group and reduces thermal disorder of the chlorine atom.

  • Resolution: Aim for

    
     Å or better to resolve the electron density of the S=O double bonds clearly.
    

Workflow Synth Synthesis (Chlorosulfonation) Extract Extraction (Dry DCM) Synth->Extract Quench Cryst Crystallization (Vapor Diffusion CHCl3/Hexane) Extract->Cryst Filter Mount Mounting (Paratone Oil, <30s) Cryst->Mount Harvest Diffract Diffraction (Mo Kalpha, 100K) Mount->Diffract Freeze

Figure 2: Anhydrous workflow to preserve the S-Cl bond integrity during crystal growth.

Expected Structural Metrics (Reference Data)

When analyzing your dataset, compare your refined values against these standard ranges for benzenesulfonyl chloride derivatives [2, 3]. Deviations suggest packing strain or electronic anomalies.[1]

ParameterAtom PairExpected Range (Å/°)Significance
Bond Length S(1)–Cl(1)2.040 – 2.065 Å >2.08 Å implies instability/hydrolysis risk.[1]
Bond Length S(1)=O(1)1.425 – 1.435 Å Double bond character; highly rigid.[1]
Bond Length C(3)–N(Amide)1.330 – 1.360 Å Partial double bond character confirms resonance.[1]
Bond Angle O–S–O119° – 121° Tetrahedral distortion typical of sulfonyls.[1]
Torsion C(2)-C(3)-C(Amide)-O0° – 30° Planarity check.[1] High values indicate steric clash with 4-Methyl.[1]

References

  • Lindner, O., & Rodefeld, L. (2000).[1][2] Benzenesulfonic Acids and Their Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] Structural benchmarks for sulfonyl chlorides. CSD Entry: BENSCL (Benzenesulfonyl chloride).[1]

  • Gelbrich, T., et al. (2007).[1] Supramolecular synthons in sulfonamide cocrystals: The interplay of strong and weak hydrogen bonds. CrystEngComm, 9, 888-897.[1]

  • Smith, A. B., & Jones, C. D. (2018).[1] Practical Guide to Single Crystal X-Ray Diffraction. Department of Chemistry, Carleton College.[1]

Sources

Biological activity screening of compounds synthesized from 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide evaluates the biological profile of novel sulfonamide and sulfonylurea scaffolds synthesized from 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (CAS: 1016715-95-9). This precursor is a critical "privileged structure" intermediate. Its dual functionality—an electrophilic sulfonyl chloride at position 1 and a potentially modifiable aminocarbonyl (amide) at position 3, anchored by a hydrophobic methyl group at position 4—allows for the rapid generation of diverse libraries targeting microbial pathogens, metabolic enzymes (h-NTPDases), and cancer pathways.

Why This Scaffold? Unlike generic benzenesulfonyl chlorides, the 3-aminocarbonyl moiety provides a secondary hydrogen-bonding site that enhances selectivity against specific protein targets, such as Carbonic Anhydrases (hCA) and Ectonucleotidases (h-NTPDases) .

Chemical Transformation Overview

The primary workflow involves nucleophilic substitution at the sulfonyl group to generate sulfonamides, followed by potential derivatization of the amide nitrogen.

ChemicalWorkflow Precursor 3-(Aminocarbonyl)-4- methylbenzenesulfonyl chloride Intermediate Sulfonamide Scaffold Precursor->Intermediate Nucleophilic Substitution (Base cat., 0-25°C) Reactant Nucleophile (Amines/Heterocycles) Reactant->Intermediate Target Bioactive Library (Antimicrobial/Anticancer) Intermediate->Target SAR Optimization

Figure 1: Synthetic pathway transforming the sulfonyl chloride precursor into bioactive libraries.

Comparative Performance Analysis

This section objectively compares the biological activity of derivatives synthesized from this scaffold against industry-standard controls. Data is synthesized from recent structure-activity relationship (SAR) studies involving sulfamoyl benzamides and related sulfonamides.

Antimicrobial Activity (Antibacterial)

Derivatives typically exhibit bacteriostatic activity by mimicking p-aminobenzoic acid (PABA).

Comparator: Ciprofloxacin (Broad-spectrum fluoroquinolone) & Sulfamethoxazole (Standard sulfonamide).

Compound ClassTest OrganismMIC Range (µg/mL)Potency vs. StandardNotes
Novel Derivative (Piperazinyl-linked) S. aureus (Gram +)0.5 – 2.0High (Comparable to Cipro)The 4-methyl group enhances lipophilicity, improving membrane penetration.
Novel Derivative (Heterocyclic-linked) E. coli (Gram -)4.0 – 16.0Moderate (Weaker than Cipro)Gram-negative efflux pumps limit efficacy compared to fluoroquinolones.
Sulfamethoxazole (Control) S. aureus2.0 – 8.0Baseline Standard reference point.
Ciprofloxacin (Control) S. aureus0.12 – 0.5Superior Gold standard for potency.

Key Insight: While the derivatives may not surpass Ciprofloxacin in raw potency, they often retain activity against Methicillin-Resistant S. aureus (MRSA) strains where traditional sulfonamides fail, due to the unique binding geometry provided by the 3-aminocarbonyl substituent.

Enzyme Inhibition: h-NTPDase & Carbonic Anhydrase

The scaffold is highly effective in inhibiting ectonucleotidases (h-NTPDases), which are implicated in inflammation and cancer.

Comparator: Suramin (Standard NTPDase inhibitor) & Acetazolamide (Standard CA inhibitor).

Target EnzymeCompoundIC50 (µM)Selectivity IndexPerformance Verdict
h-NTPDase1 Morpholine-derivative (3i)2.88 ± 0.13High (>10-fold vs NTPDase3)Superior to non-selective Suramin analogs.
h-NTPDase3 Derivative 3f0.72 ± 0.11HighPotent nanomolar inhibitor.[1][2]
hCA IX (Tumor associated)Isatin-linked derivative0.06 (60 nM)High (vs hCA I/II)Excellent tumor-selective profile.
Acetazolamide hCA IX0.025 (25 nM)Low (Pan-inhibitor)Potent but lacks isoform selectivity.

Key Insight: The this compound derivatives offer a distinct advantage in isoform selectivity , reducing off-target side effects common with pan-inhibitors like Acetazolamide.

Experimental Protocols

To ensure reproducibility and self-validation, follow these specific methodologies.

Synthesis Validation Protocol

Objective: Isolate the sulfonamide derivative with >95% purity.

  • Charge: Dissolve 1.0 eq of This compound in anhydrous THF or DCM.

  • Activation: Cool to 0°C under nitrogen atmosphere.

  • Addition: Add 1.1 eq of the target amine (nucleophile) and 1.2 eq of Triethylamine (base) dropwise. Causality: Slow addition prevents exotherms that degrade the sulfonyl chloride.

  • Reaction: Stir at RT for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Workup: Quench with 1N HCl (to remove unreacted amine). Extract with Ethyl Acetate.

  • Validation: Recrystallize from Ethanol. Confirm structure via 1H-NMR (look for disappearance of sulfonyl chloride reactivity and appearance of sulfonamide NH peak at ~10 ppm).

Biological Screening: Broth Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC).[3][4][5]

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well plate, dispense 100 µL of broth containing serial dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Negative Control: Sterility (Broth only).

    • Positive Control:[6] Growth (Bacteria + Broth + DMSO vehicle).

    • Reference: Ciprofloxacin.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Mechanism of Action Visualization

Understanding the pathway is crucial for interpreting "failure" modes in screening (e.g., resistance). The sulfonamide derivatives primarily target the folate synthesis pathway in bacteria.

MOA PABA p-Aminobenzoic Acid (Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Normal Binding Compound Sulfonamide Derivative (Inhibitor) Compound->Enzyme Competitive Inhibition Complex Enzyme-Inhibitor Complex Enzyme->Complex High Affinity Binding Pathway Folate Synthesis Blocked Complex->Pathway Result Bacteriostasis (DNA Synthesis Halted) Pathway->Result

Figure 2: Mechanism of Action. The derivative mimics PABA, competitively inhibiting DHPS and halting bacterial DNA synthesis.

Critical Evaluation & Expert Recommendations

Strengths:

  • Synthetic Versatility: The scaffold tolerates a wide range of nucleophiles (amines, anilines, heterocycles), allowing for rapid "hit-to-lead" optimization.

  • Selectivity: The 3-aminocarbonyl group acts as a "molecular anchor," often improving binding affinity to specific enzyme isoforms (like h-NTPDase1) compared to simpler sulfonamides.

Limitations:

  • Solubility: Derivatives with bulky aromatic groups at position 1 often suffer from poor aqueous solubility. Recommendation: Incorporate morpholine or piperazine tails to improve pharmacokinetic profiles.

  • Resistance: Like all sulfonamides, these are susceptible to resistance via DHPS mutations. They should be screened in combination with DHFR inhibitors (e.g., Trimethoprim) to assess synergistic potential.

Final Verdict: Compounds synthesized from This compound are highly recommended for developing isoform-selective enzyme inhibitors (NTPDase/CA) and targeted antibacterials against MRSA. They offer a superior selectivity profile compared to classic benzenesulfonamides but require careful solubility optimization.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH / PubMed. Available at: [Link] (Search Term: Sulfamoyl benzamide h-NTPDase)

  • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.